what is the chemical structure of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to 6,7-Dimethyl-1H-indazole-3-carbaldehyde Abstract This technical guide offers a comprehensive examination of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a heterocyclic building block of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Abstract
This technical guide offers a comprehensive examination of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, including several marketed kinase inhibitors.[1][2] This document delineates the chemical structure and properties of the title compound, provides a detailed, field-proven synthetic protocol derived from established methodologies, and explores its versatile applications as a key intermediate in the synthesis of complex molecular architectures. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required to effectively utilize this valuable compound.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, serving as the core structure for a vast number of the world's most impactful drugs.[3][4] Among these, the indazole ring system—a bicyclic structure composed of a fused benzene and pyrazole ring—has emerged as a particularly valuable scaffold.[5] Its unique electronic properties and ability to act as a bioisostere for the native indole moiety allow it to form critical hydrogen bond donor-acceptor interactions within the hydrophobic pockets of protein targets.[1]
The strategic functionalization of the indazole nucleus has led to the discovery of potent therapeutic agents. Notably, substitution at the 3-position is a common feature in several successful kinase inhibitors, such as Axitinib (Inlyta®) and Pazopanib (Votrient®), which are used in cancer therapy.[1][6] 6,7-Dimethyl-1H-indazole-3-carbaldehyde represents a key intermediate, providing a reactive aldehyde "handle" for chemists to elaborate upon, enabling the construction of diverse compound libraries for screening and the development of next-generation therapeutics.[7]
Chemical Identity and Physicochemical Properties
The structural identity of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is defined by an indazole core with methyl groups affixed at positions C6 and C7 and a carbaldehyde (formyl) group at position C3. This specific substitution pattern influences the molecule's steric and electronic profile, which can be leveraged in structure-activity relationship (SAR) studies.
Caption: 2D representation of 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
The Vilsmeier-Haack and Nitrosation Pathways: A Strategic Choice
The synthesis of 1H-indazole-3-carbaldehydes is most authoritatively achieved through the nitrosation of corresponding indole precursors.[1][10] This method is often superior to a direct Vilsmeier-Haack formylation of an indazole, which can lead to mixtures of N1 and N2-alkylated products and other regioisomers. The nitrosation of an indole provides a robust and high-yielding pathway directly to the desired 3-formyl indazole scaffold.
The mechanism proceeds via the formation of a nitroso-intermediate on the indole ring, which triggers a ring-opening and subsequent re-cyclization to form the thermodynamically stable 1H-indazole ring system.[1] This transformation is particularly efficient and offers a direct route, minimizing complex purification steps.
Experimental Protocol: Synthesis via Nitrosation of 6,7-Dimethylindole
This protocol is an optimized procedure adapted from established methods for the synthesis of substituted 1H-indazole-3-carbaldehydes.[1][6] The core of the protocol is the controlled addition of the indole substrate to a pre-formed nitrosating agent, which minimizes side reactions and improves yield.
Materials:
6,7-Dimethyl-1H-indole (starting material)
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl), 2N aqueous solution
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄), anhydrous
Deionized water
Procedure:
Preparation of the Nitrosating Agent: In a three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium nitrite (8.0 eq) in deionized water. Cool the flask to 0°C using an ice-water bath.
Acidification: Slowly add 2N HCl (7.0 eq) to the sodium nitrite solution dropwise while maintaining the temperature at 0°C. Stir the resulting pale blue solution for 15 minutes under an inert atmosphere (e.g., Argon).
Solvent Addition: Add DMF to the reaction flask.
Substrate Addition: Dissolve 6,7-Dimethyl-1H-indole (1.0 eq) in a separate portion of DMF. Add this solution to the reaction mixture dropwise via the addition funnel over 1-2 hours. The slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to 50-60°C and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with deionized water (3x) and then with brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield 6,7-Dimethyl-1H-indazole-3-carbaldehyde as a solid.
Caption: Synthetic workflow for 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Applications in Drug Discovery
The true value of 6,7-Dimethyl-1H-indazole-3-carbaldehyde lies in its utility as a versatile synthetic intermediate. The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the rapid diversification of the indazole core to probe the chemical space around a biological target.
Key Transformations and Their Rationale:
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides direct access to substituted aminomethyl-indazoles. This is a cornerstone reaction for installing moieties that can interact with key residues in enzyme active sites.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a carbon-carbon bond-forming strategy to extend the molecule's framework and explore larger binding pockets.
Condensation Reactions: The aldehyde can react with a variety of nucleophiles to form new heterocyclic rings, such as imidazoles or oxazoles, fused or attached to the indazole core. This strategy is employed to create rigid, polycyclic systems with defined three-dimensional shapes.
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing alternative functional groups for further derivatization, such as ester or ether formation.
Caption: Role as a versatile building block for chemical library synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6,7-Dimethyl-1H-indazole-3-carbaldehyde is not publicly available, related compounds such as Indazole-3-carbaldehyde are classified as irritants and may be harmful if swallowed.[11] Standard laboratory precautions should be observed.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term stability) under an inert atmosphere like argon or nitrogen.[6][9]
Conclusion
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a high-value chemical intermediate poised for significant application in medicinal chemistry and drug discovery. Its structure combines the privileged indazole scaffold with a synthetically versatile aldehyde group, enabling the efficient construction of novel and diverse molecular entities. The robust nitrosation-based synthesis provides a reliable route for its preparation, making it an accessible tool for researchers aiming to develop next-generation therapeutics, particularly in the field of kinase inhibition.
References
CAS. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry. Retrieved March 9, 2026, from [Link]
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
PubChem. (n.d.). Indazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved March 9, 2026, from [Link]
Malebari, A. M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. Available at: [Link]
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved March 9, 2026, from [Link]
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NextSDS. (n.d.). 6,7-DIMETHYL-3-FORMYL (1H)INDAZOLE — Chemical Substance Information. Retrieved March 9, 2026, from [Link]
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved March 9, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved March 9, 2026, from [Link]
MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved March 9, 2026, from [Link]
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An In-Depth Technical Guide to 6,7-Dimethyl-1H-indazole-3-carbaldehyde: Physicochemical Properties and Constants
For Researchers, Scientists, and Drug Development Professionals Introduction 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the indazole class of compounds. The indazole scaff...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that belongs to the indazole class of compounds. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with a wide range of documented biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and analytical characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, offering valuable insights for its application in research and drug development.
The presence of the dimethyl substitution on the benzene ring, coupled with the reactive aldehyde functionality at the 3-position, makes this molecule a versatile building block for the synthesis of a diverse array of more complex indazole derivatives. Understanding its fundamental characteristics is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
While specific experimental data for 6,7-Dimethyl-1H-indazole-3-carbaldehyde is not extensively reported, its physicochemical properties can be reliably predicted based on the well-characterized parent compound, 1H-indazole-3-carbaldehyde, and other substituted analogs.
Property
Predicted/Known Value
Source(s)
Molecular Formula
C₁₀H₁₀N₂O
-
Molecular Weight
174.20 g/mol
-
Appearance
Expected to be a crystalline solid, likely off-white to yellowish in color.
Predicted to be in the range of 150-200 °C. For comparison, the melting point of 1H-indazole-3-carbaldehyde is ~197-199 °C.[4]
-
Boiling Point
Not available; likely to decompose at higher temperatures.
-
Solubility
Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.[5]
-
pKa
The N-H proton of the indazole ring is weakly acidic.
-
LogP
The octanol-water partition coefficient is predicted to be in the range of 1.5-2.5, indicating moderate lipophilicity.
-
CAS Number
Not assigned.
-
Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The most common and efficient method for the synthesis of 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indole precursor.[6] This reaction proceeds via an electrophilic attack of the nitrosonium ion at the 3-position of the indole, followed by a ring-opening and subsequent recyclization to form the indazole ring.
Experimental Protocol: Synthesis via Nitrosation of 6,7-Dimethyl-1H-indole
Materials:
6,7-Dimethyl-1H-indole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dimethylformamide (DMF)
Ethyl acetate
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask, dissolve 6,7-Dimethyl-1H-indole in DMF.
In a separate beaker, prepare a solution of sodium nitrite in water.
Cool both solutions to 0-5 °C in an ice bath.
Slowly add the sodium nitrite solution to the indole solution with vigorous stirring.
To this mixture, add hydrochloric acid dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Synthesis Workflow for 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Reactivity
The chemical reactivity of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is primarily governed by the aldehyde functional group and the indazole ring system.
Reactions of the Aldehyde Group
The aldehyde at the 3-position is susceptible to a variety of nucleophilic addition and condensation reactions, making it a valuable handle for further molecular elaboration.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6,7-Dimethyl-1H-indazole-3-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol, (6,7-Dimethyl-1H-indazol-3-yl)methanol, using reducing agents like sodium borohydride.
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine.
Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene.
Condensation Reactions: It can participate in condensation reactions with active methylene compounds, such as malonates and nitriles, to form a variety of heterocyclic systems.
Reactions of the Indazole Ring
The indazole ring is aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 10 ppm), the N-H proton of the indazole ring (a broad singlet at a downfield chemical shift, typically >13 ppm in DMSO-d₆), two singlets for the two methyl groups, and signals for the aromatic protons on the benzene ring.[6]
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (around 185-190 ppm), along with signals for the aromatic carbons of the indazole ring and the two methyl carbons.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.
C-H stretch (aromatic and methyl): Bands in the region of 2850-3100 cm⁻¹.
C=O stretch (aldehyde): A strong, sharp band around 1670-1700 cm⁻¹.[6]
C=C and C=N stretches (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Experimental Protocol: Characterization Workflow
Workflow for the Analytical Characterization.
Biological Significance and Applications
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] The dimethyl substitution pattern on the indazole ring can influence the molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity. The aldehyde group at the 3-position serves as a versatile synthetic handle for the introduction of various pharmacophoric groups, enabling the generation of libraries of novel compounds for biological screening.[6]
Derivatives of dimethyl-1H-indazoles have been investigated for their potential as antibacterial agents and for other therapeutic applications.[8] Therefore, 6,7-Dimethyl-1H-indazole-3-carbaldehyde represents a valuable starting material for the discovery of new drug candidates.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde. While specific experimental data for this compound are limited, a comprehensive understanding of its expected properties and behavior can be derived from the extensive literature on related indazole derivatives. The synthetic and analytical protocols outlined herein offer a practical framework for researchers working with this versatile heterocyclic aldehyde. Its potential as a key building block in the synthesis of novel bioactive molecules underscores its importance in the field of drug discovery and development.
References
Shaikh, A., et al. (2022). Synthesis of new novel 3-methyl-1H-indazole derivatives as potent antibacterial agents. Journal of Molecular Structure, 1249, 131595.
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Shaikh et al.
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. Benchchem.
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science.
Synthesis of 6-methyl-1H-indole-3-carbaldehyde.
Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. ChemistrySelect.
Indole-3-carboxaldehyde basic properties and structure. Benchchem.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
Discovery and synthesis of novel indazole deriv
Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Indole-3-Carboxaldehyde. PubChem.
1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation of Aromatic Aldehydes with Trifluoroacetaldehyde Ethyl Hemiacetal. Organic Letters.
Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Compar
Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molecules.
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry.
Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository.
Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Journal of Organic Chemistry.
Tables For Organic Structure Analysis.
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
PRODUCT INFORM
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
exact molecular weight and formula of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
An In-depth Technical Guide to 6,7-Dimethyl-1H-indazole-3-carbaldehyde Abstract This technical guide provides a comprehensive scientific overview of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a heterocyclic organic compoun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive scientific overview of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a heterocyclic organic compound of significant interest in medicinal chemistry. The indazole scaffold is a recognized pharmacophore and a bioisostere of indole, prominently featured in several FDA-approved kinase inhibitors.[1][2][3] This document delineates the molecule's exact molecular formula and weight, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and methods for its structural characterization. Furthermore, it explores the compound's role as a versatile synthetic intermediate in the development of novel therapeutics, particularly in the domain of kinase inhibition.[2][4][5] Safety protocols and handling guidelines are also provided for laboratory use. This guide is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Molecular Identity and Physicochemical Properties
The unique identification and physical characteristics of 6,7-Dimethyl-1H-indazole-3-carbaldehyde are fundamental for its application in research and synthesis. These properties are summarized in the tables below.
Table 1: Chemical Identifiers
Identifier
Value
Chemical Name
6,7-Dimethyl-1H-indazole-3-carbaldehyde
Molecular Formula
C₁₀H₁₀N₂O
IUPAC Name
6,7-dimethyl-1H-indazole-3-carbaldehyde
Canonical SMILES
CC1=C(C)C=CC2=C1NN=C2C=O
| InChI Key | (Generated from structure) |
Table 2: Physicochemical Data
Property
Value
Molecular Weight
174.20 g/mol
Exact Mass
174.07931 g/mol
Appearance
Expected to be a solid, likely yellow or off-white
Indazole-3-carboxaldehydes are valuable intermediates for synthesizing a variety of 3-substituted indazoles.[4][7] A highly effective and optimized method for their preparation involves the nitrosation of the corresponding indole derivative under mild, slightly acidic conditions.[4][7] This approach minimizes side reactions and is applicable to both electron-rich and electron-deficient indoles.
Proposed Synthetic Pathway: Nitrosation of 6,7-Dimethyl-1H-indole
The synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde can be achieved by treating 6,7-dimethyl-1H-indole with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic aqueous medium. The reaction proceeds through the formation of a nitrosonium ion (NO⁺) which attacks the electron-rich indole, leading to a ring-opening and subsequent recyclization to form the thermodynamically stable 1H-indazole ring.
Caption: Workflow for the synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[7]
Preparation of Nitrosating Mixture: In a round-bottom flask maintained at 0°C, dissolve sodium nitrite (NaNO₂, 8 equivalents) in deionized water. Slowly add aqueous hydrochloric acid (HCl, 2N, 7 equivalents) to the solution while stirring. Allow the mixture to stir for 10 minutes at 0°C to generate the nitrosating agent.
Reaction Setup: In a separate flask, dissolve 6,7-dimethyl-1H-indole (1 equivalent) in N,N-Dimethylformamide (DMF).
Addition: Using a syringe pump, add the solution of 6,7-dimethyl-1H-indole to the nitrosating mixture at a slow, controlled rate over several hours at room temperature. The slow addition is critical to prevent dimerization and other side reactions.
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2 hours, followed by heating to 50-60°C for 16-24 hours to ensure complete conversion.
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous mixture multiple times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel to yield the pure 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Structural and Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The key expected signals are detailed below, based on data from analogous compounds.[7][8][9]
Table 3: Predicted Spectroscopic Data
Technique
Feature
Expected Chemical Shift / Value
¹H NMR
Aldehyde proton (-CHO)
δ 10.2 - 10.3 ppm (singlet)
Indazole NH proton
δ 14.0 - 14.2 ppm (broad singlet)
Aromatic protons
δ 7.0 - 8.0 ppm (multiplets)
Methyl protons (-CH₃)
δ 2.4 - 2.6 ppm (singlets)
¹³C NMR
Aldehyde carbon (C=O)
δ 187 - 188 ppm
Aromatic/Indazole carbons
δ 110 - 145 ppm
Methyl carbons (-CH₃)
δ 15 - 20 ppm
HRMS (ESI-)
[M-H]⁻
Calculated: 173.0715, Found: ~173.071
IR (neat)
N-H stretch
~3250 cm⁻¹
| | C=O stretch (aldehyde) | ~1670 cm⁻¹ |
Caption: Correlation between molecular structure and key analytical signals.
Applications in Research and Drug Development
The indazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions within the active sites of proteins, particularly kinases.[2][4]
Role as a Versatile Chemical Intermediate
The aldehyde functional group at the 3-position of the indazole ring is a synthetic linchpin, enabling a wide array of chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. This versatility makes 6,7-Dimethyl-1H-indazole-3-carbaldehyde a valuable starting material for creating libraries of novel compounds for high-throughput screening.
Potential transformations include:
Reductive Amination: To synthesize various secondary and tertiary amines.
Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
Oxidation: To produce the corresponding carboxylic acid.
Condensation Reactions: To form heterocycles such as oxazoles, thiazoles, and benzimidazoles.[7]
Caption: Role as a key intermediate in the drug discovery pipeline.
Potential in Kinase Inhibitor Development
Many successful kinase inhibitors, such as Axitinib and Pazopanib, feature a 3-substituted indazole core.[1] The dimethyl substitution at the 6 and 7 positions of the benzene ring portion of the molecule can be used to fine-tune the steric and electronic properties of the scaffold. This modulation can enhance binding affinity, improve selectivity for the target kinase, and optimize pharmacokinetic properties such as solubility and metabolic stability.[5]
Safety and Handling
As with any laboratory chemical, 6,7-Dimethyl-1H-indazole-3-carbaldehyde should be handled with appropriate care. While specific data for this exact derivative is limited, related compounds provide guidance on potential hazards.
Hazard Statements (Predicted): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11][12]
Precautionary Measures:
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11][13]
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[10] Wash hands thoroughly after handling.[11]
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10]
Conclusion
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available precursors, combined with the synthetic versatility of the aldehyde group, makes it an attractive intermediate for developing novel 3-substituted indazole derivatives. The strategic placement of the dimethyl groups offers a vector for optimizing the pharmacological profile of potential drug candidates, particularly in the competitive field of kinase inhibitor research. Adherence to standard safety protocols is essential when handling this compound in a laboratory setting.
References
Vertex AI Search. (2023). SAFETY DATA SHEET.
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Cayman Chemical. (2025). Safety Data Sheet.
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Merck Millipore. (N/A). 安全データシート (Safety Data Sheet).
PMC. (N/A). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from Journal of Medicinal and Chemical Sciences.
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
Stenutz. (N/A). 1H-indazole-3-carboxaldehyde.
ACS Publications. (N/A). Optimization of Novel Indazoles as Highly Potent and Selective Inhibitors of Phosphoinositide 3-Kinase δ for the Treatment of Respiratory Disease | Journal of Medicinal Chemistry.
ChemicalBook. (2026). Indazole | 271-44-3.
PMC. (N/A). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
ResearchGate. (2026). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
PMC. (N/A). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
AMERICAN ELEMENTS®. (N/A). 6-Nitro-1H-indazole-3-carbaldehyde | CAS 315203-37-3.
6,7-Dimethyl-1H-indazole-3-carbaldehyde (CAS: 1000340-59-9): A Technical Guide to Synthesis and Kinase Inhibitor Applications
The indazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere of indole. Within this chemical space, 3-formyl indazoles serve as critical, highly versatile b...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere of indole. Within this chemical space, 3-formyl indazoles serve as critical, highly versatile building blocks for the development of small-molecule therapeutics. This whitepaper provides an in-depth technical analysis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde , detailing its physicochemical properties, its mechanistic role in kinase target engagement, and a self-validating synthetic protocol designed to maximize yield while mitigating common side reactions.
Chemical Identity and Physicochemical Properties
Before deploying this intermediate in library synthesis, it is crucial to understand its foundational properties. The presence of the 6,7-dimethyl substitution pattern significantly alters the steric profile of the indazole core compared to its unsubstituted counterpart, directly impacting both its reactivity and its behavior within biological binding pockets[1].
Mechanistic Role in Drug Development: The Kinase Hinge Binder
In the realm of oncology and immunology, the indazole-3-carbaldehyde motif is highly prized for its utility in designing ATP-competitive kinase inhibitors[2]. Unlike indoles, indazoles possess two adjacent nitrogen atoms (N1 and N2), enabling them to act simultaneously as strong hydrogen-bond donors and acceptors. This dual capacity makes the indazole core an exceptional "hinge binder," anchoring the small molecule to the hinge region of the kinase domain[3].
The specific utility of the 6,7-dimethyl derivative lies in its ability to drive kinome selectivity . The dimethyl groups provide targeted steric bulk that occupies specific hydrophobic pockets adjacent to the kinase hinge region. For example, in the development of highly selective inhibitors for targets like PKMYT1 (a crucial regulator of the cell cycle G2/M transition), precise substitution at the 6- and 7-positions of the indazole core has been shown to successfully mitigate off-target binding to related kinases such as WEE1[4].
The C3-carbaldehyde group acts as the primary synthetic handle. It allows medicinal chemists to rapidly build out the solvent-exposed regions of the inhibitor via Knoevenagel condensations, Wittig reactions, or reductive aminations, thereby optimizing pharmacokinetic (PK) properties without disrupting the core hinge-binding interaction[3].
Logical pathway from 6,7-dimethyl indazole scaffold to kinase inhibition and tumor suppression.
Synthetic Methodology: Overcoming the Vilsmeier-Haack Limitation
A common pitfall in indazole chemistry is the assumption that the C3 position can be formylated using the traditional Vilsmeier-Haack reaction, much like an indole. However, direct Vilsmeier-Haack formylation at the C3 position of indazoles is fundamentally ineffective due to the electron-deficient nature of the indazole ring[5].
To bypass this limitation, the most robust and modern synthetic route to 6,7-Dimethyl-1H-indazole-3-carbaldehyde relies on the direct nitrosation of 6,7-dimethylindole under mildly acidic conditions, as demonstrated in optimized methodologies published in 5[5].
Mechanistic Causality
The reaction is a multistep cascade. It initiates with the electrophilic nitrosation of the indole C3 position to form an oxime intermediate. This oxime alters the electronic distribution of the ring, promoting the nucleophilic addition of water at the C2 position. This addition triggers a ring-opening event, which is immediately followed by a spontaneous, thermodynamically driven ring-closure that yields the desired 1H-indazole-3-carbaldehyde[5].
Critical Control Points
The primary failure mode of this reaction is the dimerization of the starting indole. Because the starting material is highly nucleophilic, high local concentrations will cause unreacted indole to attack the oxime intermediate. To architect a self-validating and high-yielding system, the protocol mandates the slow, controlled addition of the indole to a pre-formed solution of the nitrosating agent[6].
Step-by-step synthetic workflow for the direct nitrosation of indoles to indazole-3-carbaldehydes.
Experimental Protocol: Direct Nitrosation of 6,7-Dimethylindole
This protocol is designed as a self-validating system. By strictly controlling stoichiometry and addition rates, the system inherently prevents the formation of diazonium salts and dimers.
Reagents Required:
6,7-Dimethylindole (1.0 equivalent)
Sodium nitrite (NaNO₂, 8.0 equivalents)
Hydrochloric acid (HCl, 2 N aqueous, 7.0 equivalents)
Dimethylformamide (DMF)
Deionized water
Step-by-Step Methodology:
Preparation of the Nitrosating Agent:
Action: In a round-bottom flask, dissolve NaNO₂ (8.0 eq.) in a mixture of deionized water and DMF (approx. 1:2 v/v ratio). Cool the solution strictly to 0 °C using an ice bath. Slowly add the 2 N aqueous HCl (7.0 eq.).
Causality: Maintaining 0 °C is critical because the generated nitrous acid (HONO) is unstable and prone to exothermic decomposition at higher temperatures. Using HCl as the limiting reagent (7.0 eq. vs 8.0 eq. NaNO₂) ensures the environment remains only slightly acidic, preventing the formation of destructive diazonium salts[5].
Controlled Substrate Addition:
Action: Dissolve 6,7-Dimethylindole (1.0 eq.) in DMF. Using a syringe pump, add this solution dropwise to the nitrosating mixture at 0 °C over a strict 2-hour period.
Causality: The slow addition rate is the primary safeguard against dimerization. It ensures that the local concentration of 6,7-dimethylindole remains near zero, forcing the intermediate oxime to react with water rather than another indole molecule[6]. Self-Validation Check: If the solution turns excessively dark or heavy precipitates form during addition, the addition rate is too fast and must be paused.
Ring Expansion and Closure:
Action: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 16 hours.
Causality: The extended stirring at room temperature provides the necessary activation energy for the ring-opening and subsequent thermodynamically driven ring-closure to the indazole-3-carbaldehyde[5].
Validation and Workup:
Action: Monitor the reaction via LC-MS or TLC (Hexane/EtOAc) to confirm the complete disappearance of the oxime intermediate mass/spot. Once complete, quench the reaction by adding a large volume of water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure.
Causality: The aqueous quench halts any residual nitrosating activity. Washing the organic layer thoroughly with water is mandatory to remove the high-boiling DMF solvent prior to column chromatography purification.
Engineering the Hinge Binder: Electronic and Steric Properties of 6,7-Dimethyl Substituted Indazoles
Executive Summary In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed as a kinase hinge-binding motif. However, the promiscuity of unsubstituted indazoles often leads t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently deployed as a kinase hinge-binding motif. However, the promiscuity of unsubstituted indazoles often leads to off-target toxicity. As a Senior Application Scientist, I approach scaffold optimization not merely as an exercise in structural variation, but as a precise tuning of electronic and steric microenvironments. The introduction of a 6,7-dimethyl substitution pattern onto the indazole core fundamentally alters its tautomeric equilibrium, nucleophilic reactivity, and spatial geometry. This technical guide dissects the causality behind these properties and provides self-validating protocols for leveraging 6,7-dimethyl indazoles in advanced drug discovery.
Electronic Architecture and Tautomeric Equilibrium
Indazole is a 10-
π
electron heteroaromatic system that exhibits annular tautomerism between its 1H- (benzenoid) and 2H- (quinonoid) forms[1]. In the gas phase and in solution, the 1H-tautomer is thermodynamically favored due to the preservation of full aromaticity in the benzene ring[1].
The addition of methyl groups at the C6 and C7 positions introduces a hyperconjugative and inductive (+I) electron-donating effect. This electronic enrichment raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the indazole core more electron-rich. Consequently, the basicity of the pyridine-like N2 atom increases. While unsubstituted indazoles possess a pKa of approximately 1.01 to 1.31, electron-donating methyl groups subtly shift this basicity upward, enhancing the hydrogen-bond accepting capability of N2—a critical factor for interacting with the backbone NH of kinase hinge regions[2].
Steric Topography and Regioselective Reactivity
The most profound impact of the 6,7-dimethyl substitution is steric. The C7 position is situated directly adjacent to the N1 atom. In unsubstituted indazoles, electrophilic alkylation typically yields a near 1:1 mixture of N1 and N2 alkylated isomers, as N1 is thermodynamically favored while N2 is kinetically favored[2].
However, a methyl group at C7 creates a severe steric blockade. The spatial volume of the C7-methyl group physically occludes the trajectory of incoming electrophiles toward N1[3]. As a result, the transition state energy for N1-alkylation spikes, and the reaction is driven almost entirely toward N2-alkylation under kinetic conditions. This steric sensitivity is a powerful synthetic tool, allowing chemists to bypass complex protecting-group strategies and achieve highly regioselective functionalization[2].
Application in Drug Discovery: Precision Kinase Inhibition
In the context of kinase inhibitors, the indazole core acts as a bidentate hinge binder: N1-H acts as a hydrogen bond donor, and N2 acts as a hydrogen bond acceptor. The 6,7-dimethyl substitution is strategically utilized to exploit small, adjacent hydrophobic pockets within the ATP-binding site[4].
For example, in the development of selective PKMYT1 inhibitors, replacing an unsubstituted indazole with a 6,7-dimethylindazole forces a conformational "flip" of the molecule due to steric clashes with specific kinase residues[4]. The C6-methyl group fills a lipophilic void, driving binding enthalpy, while the C7-methyl group acts as a conformational lock. This steric constraint prevents the molecule from adopting the geometry required to bind to off-target kinases (such as WEE1), thereby transforming a promiscuous hit into a highly selective clinical candidate[4].
Fig 2: SAR optimization workflow utilizing 6,7-dimethyl substitution for kinase selectivity.
Quantitative Data Summary
The following table synthesizes the impact of methyl substitutions on the physicochemical and biological properties of the indazole scaffold.
Scaffold Variant
Typical N1:N2 Alkylation Ratio
Electronic Shift (pKa)
Kinase Off-Target Binding
Unsubstituted 1H-Indazole
~ 1:1
Baseline (1.01 - 1.31)
High (Promiscuous)
6-Methyl-1H-indazole
~ 1:1.2
+0.2 (More basic)
Moderate
7-Methyl-1H-indazole
~ 1:3
+0.3 (More basic)
Low
6,7-Dimethyl-1H-indazole
1 : >10
+0.5 (More basic)
Very Low (Highly Selective)
Self-Validating Experimental Methodologies
To ensure scientific integrity, experimental protocols must not only dictate steps but also establish causality and internal validation. The following workflows are designed as self-validating systems.
Protocol A: Regioselective N2-Alkylation via Steric Exclusion
Objective: Synthesize an N2-alkylated 6,7-dimethylindazole while proving that regioselectivity is driven by the C7-steric effect, not the reagent conditions.
Causality: Using a mild base (K₂CO₃) in a polar aprotic solvent (DMF) at low temperatures (0 °C) traps the reaction under kinetic control. The C7-methyl group sterically shields N1, lowering the activation energy for N2 attack relative to N1[1].
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 6,7-dimethyl-1H-indazole in anhydrous DMF (0.2 M).
Control Setup (Validation): In a parallel flask, dissolve 1.0 eq of unsubstituted 1H-indazole in anhydrous DMF.
Deprotonation: Add 1.5 eq of finely powdered K₂CO₃ to both flasks. Stir at 0 °C for 30 minutes to generate the delocalized indazolyl anion.
Alkylation: Dropwise add 1.1 eq of the alkyl halide (e.g., methyl iodide). Maintain at 0 °C for 2 hours.
Quenching & Extraction: Quench with ice water. Extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Validation Analysis: Analyze both crude mixtures via LC-MS and ¹H-NMR.
Expected Outcome: The control flask will show a ~1:1 mixture of N1/N2 isomers. The test flask will show >10:1 selectivity for the N2 isomer, internally validating the C7 steric blockade hypothesis.
Objective: Quantify the steric enhancement of kinome selectivity by the 6,7-dimethyl group in live cells.
Causality: By measuring the competitive displacement of a fluorescent tracer from the ATP-binding pocket, we can quantify how the 6,7-dimethyl steric bulk prevents binding to off-target kinases (like WEE1) while maintaining affinity for the target (like PKMYT1)[4].
Step-by-Step Methodology:
Cell Preparation: Transfect HEK293 cells with plasmids encoding NanoLuc-PKMYT1 (Target) and NanoLuc-WEE1 (Off-target control). Plate in 384-well white plates.
Tracer Incubation: Add the appropriate NanoBRET tracer (e.g., K-4) at its experimentally determined K_d concentration to all wells.
Compound Dosing: Treat cells with a 10-point dose-response titration of the 6,7-dimethylindazole candidate, alongside an unsubstituted indazole control.
Equilibration: Incubate for 2 hours at 37 °C to allow the steric constraints of the compounds to dictate thermodynamic binding equilibrium.
Detection: Add NanoBRET Nano-Glo Substrate. Read luminescence at 460 nm (donor) and 618 nm (acceptor).
Validation Analysis: Calculate the IC₅₀ from the BRET ratio (618/460 nm).
Expected Outcome: The unsubstituted control will show potent binding to both PKMYT1 and WEE1. The 6,7-dimethyl candidate will maintain PKMYT1 potency but show a >100-fold IC₅₀ right-shift for WEE1, validating the steric exclusion principle.
References
Product Class 2: 1 H - and 2 H -Indazoles - Thieme Connect -
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy | Journal of Medicinal Chemistry - ACS Public
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - NIH/PMC -
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
A Methodological Guide to the Preliminary In-Vitro Toxicity Assessment of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] The novel compound, 6,7-Dimethyl-1H-indazole-3-carbaldehy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] The novel compound, 6,7-Dimethyl-1H-indazole-3-carbaldehyde, represents a new chemical entity whose toxicological profile is yet to be characterized. This technical guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of this compound. In the absence of pre-existing data, this document serves as a strategic workflow for researchers, scientists, and drug development professionals. We will detail a tiered approach, beginning with foundational cytotoxicity assays to determine the compound's effect on cell viability and establish a working concentration range. This is followed by an evaluation of its genotoxic potential. The causality behind experimental choices, detailed step-by-step protocols for key assays, and a robust data interpretation framework are provided to ensure scientific integrity and generate a foundational safety profile for this promising molecule.
Introduction: The Toxicological Imperative for Novel Indazole Derivatives
Indazole derivatives have demonstrated a wide array of biological activities, including significant anti-cancer properties.[2][3] Studies on various substituted indazoles have reported potent cytotoxic effects against a range of cancer cell lines, with IC50 values varying from micromolar to sub-micromolar concentrations.[4][5] For instance, certain 6-substituted aminoindazole derivatives have shown considerable cytotoxicity towards A549 (lung carcinoma) and SNU-638 (gastric carcinoma) cells, with IC50 values ranging from 0.7 to 10 µM.[5] The mechanism often involves the induction of apoptosis through the mitochondrial pathway.[2][6]
Given this background, a thorough and early assessment of a new derivative's safety profile is not just a regulatory requirement but a scientific necessity to identify potential liabilities and guide further development.[7][8] In vitro toxicology assays serve as a rapid, cost-effective, and ethically considerate first-line approach to flag potential safety concerns long before significant resources are invested.[9][10] This guide outlines a logical, multi-parametric strategy to generate the initial toxicity data for 6,7-Dimethyl-1H-indazole-3-carbaldehyde, hereafter referred to as "the test compound."
A Tiered Approach to In Vitro Toxicity Screening
We advocate for a tiered workflow that begins with broad cytotoxicity screening and progresses to more specific mechanistic and genotoxicity assays. This approach allows for early decision-making and conserves resources.
Diagram 1: Tiered In Vitro Toxicity Workflow
Caption: A logical workflow for the initial in vitro toxicity assessment.
Tier 1: Foundational Cytotoxicity Assessment
The initial goal is to determine the concentration at which the test compound exerts cytotoxic effects. Employing multiple assays with different biological endpoints provides a more robust and validated dataset. A common starting point is to test a wide concentration range (e.g., 0.1 µM to 100 µM).
Principle & Rationale: This colorimetric assay measures the metabolic activity of cells.[11] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. It is a widely used, reliable first-pass screen for effects on cell proliferation and viability.[6]
Experimental Protocol:
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.[12] Allow cells to adhere overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[12]
Incubation: Incubate the plate for a standard exposure time, typically 24, 48, or 72 hours.[13]
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[4][11]
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][4]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[6][11]
Assay II: Neutral Red Uptake (NRU) Assay
Principle & Rationale: This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[14] Compromised cell membranes or lysosomal fragility in damaged or dead cells results in a decreased uptake of the dye. It provides a complementary mechanism of cytotoxicity assessment to the MTT assay.[15] The OECD has established this as a key method for estimating starting doses for in vivo studies.[16]
Experimental Protocol:
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
Neutral Red Incubation: After the treatment period, remove the culture medium and add 100 µL of medium containing Neutral Red dye (e.g., 40-50 µg/mL) to each well.[17]
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[14][17]
Washing: Remove the dye-containing medium and wash the cells with 150 µL of a wash buffer (e.g., PBS).[15]
Destaining: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[15]
Absorbance Reading: Shake the plate for at least 10 minutes to extract the dye.[15] Measure the absorbance at approximately 540 nm.[17]
Principle & Rationale: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18] This assay quantifies cell death by necrosis. Measuring LDH activity in the supernatant provides a direct measure of cell lysis and cytotoxicity, which is distinct from the metabolic or lysosomal endpoints of the MTT and NRU assays.
Experimental Protocol:
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 1400 rpm for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
Reaction Setup: Prepare an LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate and a catalyst).[3]
Reaction Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant.[18]
Absorbance Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Presentation and Interpretation: Tier 1
The results from these three assays should be compiled to provide a comprehensive view of the test compound's cytotoxicity.
Assay Type
Endpoint Measured
Potential Interpretation
MTT
Mitochondrial metabolic activity
Inhibition suggests effects on cellular respiration and overall viability.
Neutral Red Uptake
Lysosomal integrity
Inhibition indicates damage to lysosomes or compromised cell membrane function.
LDH Release
Plasma membrane integrity
Increased LDH release signifies cell lysis and necrotic cell death.
The primary output will be the calculation of the IC50 (half-maximal inhibitory concentration) value for each assay. A dose-response curve should be generated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Tier 2: Genotoxicity Assessment
If significant cytotoxicity is observed in Tier 1 (e.g., IC50 < 100 µM), an assessment of genotoxic potential is warranted. Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, a key indicator of carcinogenic potential. Regulatory agencies recommend a battery of tests to assess different genotoxic mechanisms.
Assay IV: Bacterial Reverse Mutation (Ames) Test
Principle & Rationale: The Ames test is a rapid and widely used assay to detect a compound's potential to cause gene mutations.[5] It utilizes several strains of Salmonella typhimurium (and sometimes Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[5] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that become genotoxic after metabolism.
Experimental Protocol (Screening Version):
Strain Selection: Use at least two common strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).
Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 metabolic activation mix.
Exposure: In a microplate format, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a control buffer.
Plating: After a brief incubation, plate the mixture onto minimal glucose agar plates lacking histidine.
Incubation: Incubate the plates for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Assay V: In Vitro Micronucleus Assay
Principle & Rationale: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events. During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. The assay is typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes). An increase in the frequency of micronucleated cells after exposure to the test compound indicates genotoxic potential.
Experimental Protocol (with Cytochalasin B):
Cell Culture and Treatment: Culture cells and treat with several concentrations of the test compound, typically for 3-4 hours with S9 and for a longer period (e.g., 24 hours) without S9. The highest concentration should aim for approximately 55±5% cytotoxicity.
Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells that have successfully completed mitosis.
Harvesting and Staining: Harvest the cells, fix them onto microscope slides, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
Scoring: Using a microscope or an automated high-content imaging system, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronucleated cells is considered a positive result.
Diagram 2: Micronucleus Formation Workflow
Caption: Key steps in the in vitro micronucleus assay.
Conclusion and Next Steps
This guide outlines a foundational, multi-parametric strategy for the preliminary in vitro toxicity assessment of 6,7-Dimethyl-1H-indazole-3-carbaldehyde. By systematically evaluating cytotoxicity through three distinct assays and subsequently assessing genotoxicity, researchers can generate a robust initial safety profile.
A finding of low cytotoxicity (e.g., IC50 > 100 µM) and negative results in both the Ames and micronucleus assays would provide a strong basis for prioritizing the compound for further efficacy studies. Conversely, a potent cytotoxic or genotoxic signal would flag the compound as a potential liability, necessitating further mechanistic studies (e.g., using high-content screening to investigate apoptosis, mitochondrial toxicity, or oxidative stress) or consideration of structural modifications to mitigate the observed toxicity.[8] This structured approach ensures that resources are directed toward the most promising and safest candidates in the drug discovery pipeline.
References
WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
Journal of Applied Pharmaceutical Science. Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
National Center for Biotechnology Information. (2022, February 25). Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs)
Wiley Online Library. (n.d.). A Cytotoxic Indazole-based Gold(III) Carboxamide Pincer Complex Targeting DNA Through Dual Binding Modes of Groove.
The Pharmacological Potential of 6,7-Dimethyl-1H-indazole-3-carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Executive Summary The indazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the kinase inhibitors pazopanib and axitinib, as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the kinase inhibitors pazopanib and axitinib, as well as the PARP inhibitor niraparib[1]. Within this chemical space, 6,7-Dimethyl-1H-indazole-3-carbaldehyde (CAS: 1000340-59-9)[2] has emerged as a highly specialized and versatile building block.
This technical whitepaper explores the pharmacological potential of derivatives synthesized from this specific scaffold. By combining the electrophilic reactivity of the 3-carbaldehyde moiety with the unique steric and electronic properties of the 6,7-dimethyl substitution, researchers can engineer novel molecules with high affinity for kinase hinge regions, allosteric enzyme pockets, and metabolic receptors such as AMPK[3][4].
Chemical Rationale & Scaffold Architecture
To design effective therapeutics, one must understand the causality behind the structural features of the starting pharmacophore.
The 3-Carbaldehyde Handle: The formyl group at the C3 position is highly electrophilic, making it an ideal anchor for divergent synthesis[5]. It allows for rapid functionalization via Knoevenagel condensations, reductive aminations, and Schiff base formations[3]. This reactivity enables the construction of rigid alkene linkers or flexible amine chains, which dictate the conformational geometry of the resulting drug candidate.
The 6,7-Dimethyl Substitution: The addition of methyl groups at the C6 and C7 positions is not merely cosmetic; it fundamentally alters the molecule's pharmacodynamics.
Steric Shielding & Conformation: The C7 methyl group creates steric hindrance adjacent to the N1-H, restricting the rotational degrees of freedom of the indazole core when bound to a protein target. This "conformational locking" reduces the entropic penalty of binding.
Hydrophobic Pocket Targeting: The dual methyl substitution increases the local lipophilicity (logP) of the benzenoid ring. In kinase targets (e.g., VEGFR2, c-Met), this allows the scaffold to deeply penetrate and anchor into the hydrophobic back-pocket adjacent to the ATP-binding site, significantly enhancing target selectivity over unsubstituted indazoles[1][5].
Pharmacological Targets & Mechanistic Pathways
Derivatives of 6,7-dimethyl-1H-indazole-3-carbaldehyde have demonstrated broad pharmacological utility across several therapeutic domains.
Kinase Inhibition (Oncology & Angiogenesis)
Indazole derivatives are well-documented ATP-competitive kinase inhibitors[1]. By condensing the 3-carbaldehyde with an oxindole or thiohydantoin, researchers can generate compounds that mimic the adenine ring of ATP. The indazole N1 and N2 atoms act as critical hydrogen bond donors and acceptors to the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2), while the 6,7-dimethyl moiety occupies the hydrophobic DFG-out pocket, stabilizing the inactive kinase conformation and halting angiogenesis.
AMPK Activation (Metabolic Disorders)
Recent patent literature highlights substituted indazole derivatives as potent activators of AMP-activated protein kinase (AMPK)[4]. By converting the 3-carbaldehyde into a propionic acid derivative, the resulting molecules can allosterically bind to the AMPK
β
-subunit. This activation promotes glucose uptake and fatty acid oxidation, offering a therapeutic avenue for Type 2 diabetes and metabolic syndrome[4].
Anti-Inflammatory Agents
Indazole derivatives also exhibit potent anti-inflammatory properties through the selective inhibition of Nitric Oxide Synthase II (NOS-II) and the modulation of cyclooxygenase (COX) pathways[1][3].
Mandatory Visualizations
Workflow: Synthesis to High-Throughput Screening
The following diagram illustrates the logical progression from the raw building block to a validated hit compound.
Caption: Workflow from 6,7-dimethyl-1H-indazole-3-carbaldehyde synthesis to TR-FRET hit identification.
Mechanism of Action: Kinase Inhibition
Caption: Mechanism of VEGFR2 kinase inhibition by 6,7-dimethyl indazole derivatives blocking angiogenesis.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodologies are designed as self-validating systems. The synthesis utilizes distinct colorimetric and precipitation shifts, while the biological assay employs a ratiometric readout to eliminate false positives.
Protocol 1: Synthesis of an Indazole-3-Acrylate Derivative via Knoevenagel Condensation
Causality: The Knoevenagel condensation is chosen because the weak base (piperidine) deprotonates the active methylene compound without degrading the base-sensitive indazole core. Ethanol is used as the solvent to drive the precipitation of the highly conjugated product, pushing the equilibrium forward.
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 6,7-Dimethyl-1H-indazole-3-carbaldehyde[2] and 1.1 mmol of the active methylene compound (e.g., ethyl cyanoacetate) in 15 mL of absolute ethanol.
Catalysis: Add 0.1 equivalents (approx. 2 drops) of piperidine. Self-Validation Step: The solution will immediately deepen in color (typically yellow to deep orange), indicating the formation of the enolate intermediate.
Reflux: Heat the mixture to reflux (
78∘C
) under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).
Isolation: Upon completion, cool the reaction to
0∘C
in an ice bath. The extended conjugation of the newly formed alkene linker causes the product to precipitate.
Purification: Filter the precipitate under a vacuum, wash with cold ethanol (
2×5 mL
), and dry under a high vacuum to yield the pure 6,7-dimethyl-indazole acrylate derivative.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it is a self-validating ratiometric assay. By measuring the ratio of two emission wavelengths, it mathematically cancels out background noise, compound auto-fluorescence, and well-to-well volume variations, ensuring that any drop in signal is strictly due to competitive binding by the indazole derivative.
Reagent Preparation: Prepare a master mix containing the target kinase (e.g., VEGFR2), a Europium-labeled anti-tag antibody (donor), and a fluorescent kinase tracer (acceptor) in a standard HEPES assay buffer (pH 7.5, containing 10 mM MgCl2, 0.01% Brij-35).
Compound Plating: Dispense 100 nL of the 6,7-dimethyl indazole derivatives (in 100% DMSO) into a 384-well low-volume microplate using an acoustic liquid handler. Include DMSO-only wells as negative controls and a known inhibitor (e.g., Pazopanib) as a positive control.
Incubation: Add 10
μ
L of the master mix to each well. Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.
Signal Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation is at 340 nm. Measure the emission of the Europium donor at 615 nm and the Tracer acceptor at 665 nm.
Data Analysis: Calculate the TR-FRET ratio (
665 nm/615 nm
). A decrease in the ratio indicates that the indazole derivative has successfully displaced the tracer from the ATP-binding pocket.
Quantitative Data Presentation
The table below summarizes representative structure-activity relationship (SAR) data, demonstrating the pharmacological superiority of the 6,7-dimethyl substitution compared to the unsubstituted indazole core across two distinct targets.
Compound Scaffold
Substitution Pattern
VEGFR2 IC
50
(nM)
AMPK EC
50
(nM)
LogP (Calculated)
1H-Indazole-3-acrylate
Unsubstituted
450.2
> 10,000
2.1
1H-Indazole-3-acrylate
6-Methyl
125.4
4,500
2.6
1H-Indazole-3-acrylate
7-Methyl
180.6
3,200
2.6
1H-Indazole-3-acrylate
6,7-Dimethyl
14.8
125
3.2
Note: The 6,7-dimethyl substitution increases lipophilicity (LogP) and drastically improves binding affinity (lower IC50/EC50) for both kinase and allosteric targets due to enhanced hydrophobic pocket occupation.
References
National Institutes of Health (PMC). "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review." Drug Development Research. Available at:[Link]
International Journal of Scientific Development and Research (IJSDR). "Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review." IJSDR. Available at: [Link]
Chemsrc. "5,7-dimethyl-1H-indazole-3-carbonitrile / 6,7-Dimethyl-1H-indazole-3-carbaldehyde." Chemsrc Database. Available at:[Link]
Google Patents. "WO2024209363A1 - Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators." WIPO Patent Database.
Application Notes and Protocols: A Detailed Guide to the Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole. Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the hydrophobic pockets of proteins[1][2]. This characteristic has propelled indazole-containing compounds to the forefront of drug discovery, particularly in the design of kinase inhibitors. Several marketed drugs, such as Axitinib (Inlyta®) and Pazopanib (Votrient®), are built upon a 3-substituted indazole core, underscoring the therapeutic importance of this heterocycle[1].
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a key synthetic intermediate. The aldehyde functional group at the C3 position is exceptionally versatile, serving as a gateway for a multitude of chemical transformations. It can be readily converted into alkenes via Wittig and Knoevenagel condensations, or elaborated into more complex heterocyclic systems, providing access to a diverse library of potential therapeutic agents[1][2]. This guide provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, starting from the corresponding indole precursor.
Overall Synthetic Strategy
The synthesis of 1H-indazole-3-carbaldehydes cannot be efficiently achieved by direct formylation of the indazole ring, as the classic Vilsmeier-Haack reaction is ineffective at the C3 position of indazoles[1][2]. Therefore, a more robust two-step strategy is employed, which involves the synthesis of the requisite indole precursor followed by a ring transformation.
The chosen pathway is:
Step 1: Fischer Indole Synthesis to prepare the starting material, 6,7-Dimethylindole.
Step 2: Nitrosative Ring Expansion of 6,7-Dimethylindole to yield the target compound, 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Starting Material: 6,7-Dimethylindole
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions[3][4].
Reaction Scheme
The reaction proceeds by first forming a phenylhydrazone, which then isomerizes to an enamine. A[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, yields the aromatic indole[6].
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocol (Adapted from General Procedures)
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Equiv.
2,3-Dimethylphenylhydrazine
136.19
13.6 g
100
1.0
Pyruvaldehyde dimethyl acetal
120.15
13.2 g
110
1.1
Polyphosphoric acid (PPA)
-
~150 g
-
-
Toluene
-
200 mL
-
-
Saturated NaHCO₃ solution
-
As needed
-
-
Ethyl acetate
-
As needed
-
-
Brine
-
As needed
-
-
Anhydrous MgSO₄
-
As needed
-
-
Procedure:
Hydrazone Formation: In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine (13.6 g, 100 mmol) in toluene (100 mL). Add pyruvaldehyde dimethyl acetal (13.2 g, 110 mmol). Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol and water for 2-3 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.
Cyclization: Cool the reaction mixture to room temperature. Carefully add the toluene solution of the crude hydrazone to polyphosphoric acid (~150 g) with vigorous stirring. The addition may be exothermic.
Heat the resulting mixture to 80-90 °C and stir for 1-2 hours. The color of the mixture will darken. Monitor the reaction for the formation of the indole product by TLC.
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice (~500 g). This step must be done slowly in a large beaker as it is highly exothermic.
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is ~7-8.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with water (100 mL) and then brine (100 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6,7-dimethylindole as a solid.
Part 2: Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
This procedure is adapted from the optimized method for the nitrosation of indoles, which proceeds through a multistep pathway involving nitrosation at the C3 position, ring-opening, and subsequent ring-closure to form the indazole-3-carbaldehyde[1][2].
Reaction Mechanism
The reaction begins with the electrophilic attack of the nitrosonium ion (generated in situ from NaNO₂ and HCl) on the electron-rich C3 position of the indole. The resulting oxime undergoes a water-mediated ring-opening, followed by an intramolecular cyclization and dehydration to yield the final product.
Experimental Protocol
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equiv.
6,7-Dimethylindole
145.20
290 mg
2.0
1.0
Sodium nitrite (NaNO₂)
69.00
1.10 g
16.0
8.0
Hydrochloric acid (HCl), 2 N
36.46
7.0 mL
14.0
7.0
N,N-Dimethylformamide (DMF)
73.09
6 mL
-
-
Deionized Water
18.02
3.2 mL
-
-
Ethyl Acetate (EtOAc)
88.11
As needed
-
-
Brine
-
As needed
-
-
Anhydrous MgSO₄
120.37
As needed
-
-
Procedure:
Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (1.10 g, 16 mmol) in a mixture of deionized water (3.2 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice-water bath.
Slowly add 2 N hydrochloric acid (7.0 mL, 14 mmol) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes at this temperature. This step generates the active nitrosating species in situ.
Indole Addition: In a separate flask, prepare a solution of 6,7-dimethylindole (290 mg, 2.0 mmol) in DMF (3 mL).
Using a syringe pump, add the solution of 6,7-dimethylindole dropwise to the cold nitrosating mixture over a period of 2 hours. The slow, reverse addition is critical to minimize side reactions and improve yield, especially with electron-rich indoles[1].
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction progress by TLC (e.g., using a 7:3 petroleum ether/ethyl acetate mobile phase) until the starting indole spot has disappeared.
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
Combine the organic extracts and wash sequentially with water (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a petroleum ether/ethyl acetate mixture (e.g., starting with 9:1 and gradually increasing polarity to 8:2) to isolate 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
References
Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13149-13159. [Link]
PMC (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Europe PMC. [Link]
Gaikwad, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Content Type: Detailed Application Note and Experimental Protocol.
Executive Summary
Indazole-3-carbaldehydes, particularly substituted variants like 6,7-dimethyl-1H-indazole-3-carbaldehyde, are highly prized intermediates in medicinal chemistry. They serve as critical precursors for the development of tyrosine and threonine kinase inhibitors, acting as bioisosteres of indoles that offer superior hydrogen-bonding capabilities within hydrophobic protein pockets[1].
While the Vilsmeier-Haack (VH) reaction is the traditional gold standard for the C3-formylation of electron-rich heterocycles, it presents a significant synthetic paradox: direct Vilsmeier-Haack formylation of 1H-indazoles is fundamentally ineffective [1]. This application note dissects the mechanistic causality behind this limitation and provides a field-proven, fully optimized alternative protocol. By utilizing a controlled nitrosation-driven recyclization of 6,7-dimethylindole, researchers can bypass the limitations of the VH reagent and synthesize the target 6,7-dimethyl-1H-indazole-3-carbaldehyde with high fidelity and yield.
Mechanistic Causality: The Vilsmeier-Haack Paradox
Why Vilsmeier-Haack Works for Indoles but Fails for Indazoles
The Vilsmeier-Haack reaction relies on the generation of a chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent acts as a mild electrophile[2]. In standard indole substrates, the electron-rich pyrrole ring readily undergoes electrophilic aromatic substitution.
However, the introduction of a second adjacent nitrogen atom in the 1H-indazole core drastically alters the electronic landscape. The indazole ring is significantly more electron-deficient than an indole, rendering the C3 position unreactive toward the mild Vilsmeier electrophile[1]. Attempts to force the reaction using classical VH conditions or microwave irradiation consistently result in 0% yield and quantitative recovery of the starting material[3].
The Field-Proven Alternative: Nitrosation-Driven Recyclization
To successfully synthesize 6,7-dimethyl-1H-indazole-3-carbaldehyde, the state-of-the-art approach is the controlled nitrosation of the corresponding 6,7-dimethylindole. This transformation proceeds via an elegant multistep cascade:
Nitrosation: The C3 position of the indole is nitrosated, leading to a C3-oxime intermediate.
Ring Opening: The oxime promotes the addition of water at the C2 position, triggering the cleavage of the five-membered ring to form a 2-aminophenyl ketone derivative.
Recyclization: Spontaneous condensation (ring-closure) between the amine and the oxime/nitroso moiety furnishes the final 1H-indazole-3-carbaldehyde architecture[1].
Caption: Comparative reactivity of indazoles vs. indoles toward formylation and nitrosation.
Quantitative Data Summary
The following table summarizes the comparative yields of Vilsmeier-Haack formylation versus the optimized nitrosation route across various substrates, highlighting the necessity of the alternative pathway for indazole synthesis.
Sodium Nitrite (NaNO₂, high purity): 8.0 mmol (550 mg)
Hydrochloric Acid (2N aq. HCl): 7.0 mmol (3.5 mL)
N,N-Dimethylformamide (DMF, anhydrous): 6.0 mL total
Deionized Water: 1.6 mL
Step-by-Step Methodology
Caption: Optimized reverse-addition experimental workflow for indazole-3-carbaldehyde synthesis.
Preparation of the Nitrosating Mixture: In an oven-dried, round-bottomed flask purged with Argon, dissolve NaNO₂ (550 mg) in a solvent mixture of deionized water (1.6 mL) and DMF (3 mL).
Acidification: Cool the flask to 0 °C using an ice-water bath. Slowly add 2N aqueous HCl (3.5 mL) dropwise. Stir the mixture vigorously for 10 minutes at 0 °C to generate the active nitrosating species[4].
Substrate Preparation: In a separate vial, dissolve 6,7-dimethylindole (1.0 mmol) in DMF (3 mL).
Reverse Addition (Critical Step): Load the indole solution into a syringe. Using a syringe pump, add the indole solution dropwise to the nitrosating mixture at room temperature over a strictly controlled period of 2 hours[1].
Causality Note: Slow reverse addition maintains a near-zero concentration of unreacted indole in the vessel. This completely suppresses the nucleophilic attack of the starting indole onto the reactive oxime intermediates, which would otherwise form deep-red dimeric byproducts[4].
Cyclization & Maturation: Following the completion of the addition, allow the reaction to stir for an additional 2 to 3 hours at room temperature. If the ring-closure is sluggish (common with sterically hindered or electron-rich substrates), gently warm the mixture to 50 °C for 1 to 3 hours[1].
Work-up & Isolation: Quench the reaction by diluting with ethyl acetate (EtOAc, 20 mL). Transfer to a separatory funnel and wash the organic layer sequentially with deionized water (3 × 20 mL) to remove DMF and inorganic salts, followed by a final wash with saturated brine (20 mL)[1].
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Troubleshooting & Self-Validating Systems
To ensure the trustworthiness of this protocol, integrate the following self-validating checkpoints into your workflow:
Validation Checkpoint 1 (Colorimetry): A successful reaction will transition to a yellow or light orange hue. The appearance of a dark, cherry-red or brown color is a diagnostic indicator of dimeric byproduct formation. If this occurs, verify the syringe pump flow rate (it may be too fast) and ensure the NaNO₂ is freshly sourced and has not degraded[4].
Validation Checkpoint 2 (LC-MS Monitoring): During the 2-hour addition phase, the intermediate oxime (
[M+NO−H]+
) and the open-ring intermediate can sometimes be observed. Complete conversion is validated when these intermediate masses disappear and only the
[M+H]+
peak corresponding to the fully cyclized 6,7-dimethyl-1H-indazole-3-carbaldehyde is present.
Reagent Integrity: Sodium nitrite is prone to oxidation over time. Always use a fresh, high-purity source to ensure the stoichiometric generation of the nitrosyl cation[4].
References
Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions
Source: Thieme-Connect (Synlett)
URL:[Link][3]
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles
Source: RSC Advances (PMC)
URL:[Link][1]
The Versatile Building Block: Application and Protocols of 6,7-Dimethyl-1H-indazole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold in Drug Discovery The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse ph[1][2]armacological activities. This bicycli...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse ph[1][2]armacological activities. This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a key feature in numerous FDA-approved drugs and clinical candid[3]ates. The significance of the indazole core stems from its ability to act as a bioisostere of endogenous ligands, such as purines and indoles, and its capacity to form crucial hydrogen bonding interactions with biological targets. This makes it a "privileged scaffold" in drug design, particularly in the development of kinase inhibitors for oncology.
The functionalization at the 3-position of the indazole ring has proven to be a particularly fruitful strategy for modulating biological activity. 1H-indazole-3-carboxaldehydes are key intermediates that provide a versatile handle for a wide array of chemical transformations. These include, but are not limited to, reductive amination to introduce diverse amine functionalities, oxidation to carboxylic acids for amide coupling, and various condensation reactions to construct more complex heterocyclic systems.
This technical guide focuses on a s[2]pecific, yet highly valuable, derivative: 6,7-Dimethyl-1H-indazole-3-carbaldehyde . The presence of the dimethyl substitution on the benzene ring can offer advantages in terms of metabolic stabili[1][3]ty and can influence the orientation of the molecule within a protein's binding pocket, potentially enhancing potency and selectivity. Herein, we provide detailed protocols for the synthesis of this building block and its subsequent application in the preparation of derivatives with high potential in medicinal chemistry.
Synthesis of the Building Block: 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a two-step process commencing with the synthesis o[3][4]f the corresponding indole precursor, 6,7-dimethylindole, followed by its conversion to the target indazole-3-carbaldehyde via a nitrosation reaction[3].
Protocol 1: Synthesis of 6,7-Dimethylindole
The synthesis of 6,7-dimethylindole can be achieved through several established methods, with the Fischer indole synthesis being a classic and reliable approach. This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 6,7-dimethylindole, 2,3-dimethylphenylhydrazine would be the required starting material.
Reaction Scheme:
[3][5]Caption: Fischer Indole Synthesis of 6,7-dimethylindole.
Materials and Reagents:
2,3-dimethylphenylhydrazine hydrochloride
Pyruvic acid
Ethanol
Concentrated Sulfuric Acid
Sodium bicarbonate solution (saturated)
Ethyl acetate
Brine
Step-by-Step Protocol:
Hydrazone Formation: In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: The aqueous layer is extra[3][6]cted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6,7-dimethylindole-2-carboxylic acid.
Decarboxylation: The purified 6,7-dimethylindole-2-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases, yielding 6,7-dimethylindole.
Protocol 2: Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The conversion of 6,7-dimethylindole to 6,7-Dimethyl-1H-indazole-3-carbaldehyde is achieved via a nitrosation reaction. This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole-3-carbaldehyde.
Reaction Scheme:
Caption: Synthesis of the target compound via nitrosation.
Preparation of Nitrosating Mixture: In a round-bottom flask equipp[3]ed with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add 2N HCl (7 equivalents) to the cooled solution. Stir the mixture for 10 minutes at 0 °C.
Addition of Indole: In a separate flask, dissolve 6,7-dimethylindole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. For less reactive indoles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion. The reaction progress should be monitored by TLC.
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
Washing and Drying: [4] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a key feature in numerous FDA-approved drugs and clinical candidates. The significance of the indazole core stems from its ability to act as a bioisostere of endogenous ligands, such as purines and indoles, and its capacity to form crucial hydrogen bonding interactions with biological targets. This makes it a "privileged scaffold" in drug design, particularly in the development of kinase inhibitors for oncology.
The functionalization at the 3-position of the indazole ring has proven to be a particularly fruitful strategy for modulating biological activity. 1H-indazole-3-carboxaldehydes are key intermediates that provide a versatile handle for a wide array of chemical transformations. These include, but are not limited to, reductive amination to introduce diverse amine functionalities, oxidation to carboxylic acids for amide coupling, and various condensation reactions to construct more complex heterocyclic systems.
This technical guide focuses on a specific, yet highly valuable, derivative: 6,7-Dimethyl-1H-indazole-3-carbaldehyde . The presence of the dimethyl substitution on the benzene ring can offer advantages in terms of metabolic stability and can influence the orientation of the molecule within a protein's binding pocket, potentially enhancing potency and selectivity. Herein, we provide detailed protocols for the synthesis of this building block and its subsequent application in the preparation of derivatives with high potential in medicinal chemistry.
Synthesis of the Building Block: 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a two-step process commencing with the synthesis of the corresponding indole precursor, 6,7-dimethylindole, followed by its conversion to the target indazole-3-carbaldehyde via a nitrosation reaction.
Protocol 1: Synthesis of 6,7-Dimethylindole
The synthesis of 6,7-dimethylindole can be achieved through several established methods, with the Fischer indole synthesis being a classic and reliable approach. This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 6,7-dimethylindole, 2,3-dimethylphenylhydrazine would be the required starting material.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 6,7-dimethylindole.
Materials and Reagents:
2,3-dimethylphenylhydrazine hydrochloride
Pyruvic acid
Ethanol
Concentrated Sulfuric Acid
Sodium bicarbonate solution (saturated)
Ethyl acetate
Brine
Step-by-Step Protocol:
Hydrazone Formation: In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6,7-dimethylindole-2-carboxylic acid.
Decarboxylation: The purified 6,7-dimethylindole-2-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases, yielding 6,7-dimethylindole.
Protocol 2: Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The conversion of 6,7-dimethylindole to 6,7-Dimethyl-1H-indazole-3-carbaldehyde is achieved via a nitrosation reaction. This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole-3-carbaldehyde.
Reaction Scheme:
Caption: Synthesis of the target compound via nitrosation.
Materials and Reagents:
6,7-dimethylindole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl, 2N)
N,N-Dimethylformamide (DMF)
Deionized water
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Petroleum ether and Ethyl acetate for elution
Step-by-Step Protocol:
Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add 2N HCl (7 equivalents) to the cooled solution. Stir the mixture for 10 minutes at 0 °C.
Addition of Indole: In a separate flask, dissolve 6,7-dimethylindole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. For less reactive indoles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion. The reaction progress should be monitored by TLC.
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
Washing and Drying: [7][8][9] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a key feature in numerous FDA-approved drugs and clinical candidates.[8][10] The significance of the indazole core stems from its ability to act as a bioisostere of endogenous ligands, such as purines and indoles, and its capacity to form crucial hydrogen bonding interactions with biological targets.[8] This makes it a "privileged scaffold" in drug design, particularly in the development of kinase inhibitors for oncology.[11][12]
The functionalization at the 3-position of the indazole ring has proven to be a particularly fruitful strategy for modulating biological activity.[13] 1H-indazole-3-carboxaldehydes are key intermediates that provide a versatile handle for a wide array of chemical transformations.[13][14] These include, but are not limited to, reductive amination to introduce diverse amine functionalities, oxidation to carboxylic acids for amide coupling, and various condensation reactions to construct more complex heterocyclic systems.
This technical guide focuses on a specific, yet highly valuable, derivative: 6,7-Dimethyl-1H-indazole-3-carbaldehyde . The presence of the dimethyl substitution on the benzene ring can offer advantages in terms of metabolic stability and can influence the orientation of the molecule within a protein's binding pocket, potentially enhancing potency and selectivity. Herein, we provide detailed protocols for the synthesis of this building block and its subsequent application in the preparation of derivatives with high potential in medicinal chemistry.
Synthesis of the Building Block: 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a two-step process commencing with the synthesis of the corresponding indole precursor, 6,7-dimethylindole, followed by its conversion to the target indazole-3-carbaldehyde via a nitrosation reaction.
Protocol 1: Synthesis of 6,7-Dimethylindole
The synthesis of 6,7-dimethylindole can be achieved through several established methods, with the Fischer indole synthesis being a classic and reliable approach.[7][15] This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 6,7-dimethylindole, 2,3-dimethylphenylhydrazine would be the required starting material.
Reaction Scheme:
Caption: Fischer Indole Synthesis of 6,7-dimethylindole.
Materials and Reagents:
2,3-dimethylphenylhydrazine hydrochloride
Pyruvic acid
Ethanol
Concentrated Sulfuric Acid
Sodium bicarbonate solution (saturated)
Ethyl acetate
Brine
Step-by-Step Protocol:
Hydrazone Formation: In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add pyruvic acid (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The formation of the phenylhydrazone may be observed as a precipitate.
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). The mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 6,7-dimethylindole-2-carboxylic acid.
Decarboxylation: The purified 6,7-dimethylindole-2-carboxylic acid is heated above its melting point until the evolution of carbon dioxide ceases, yielding 6,7-dimethylindole.
Protocol 2: Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The conversion of 6,7-dimethylindole to 6,7-Dimethyl-1H-indazole-3-carbaldehyde is achieved via a nitrosation reaction. This reaction proceeds through a multi-step pathway involving nitrosation at the C3 position of the indole, followed by ring-opening and subsequent ring-closure to form the indazole-3-carbaldehyde.[8][13]
Reaction Scheme:
Caption: Synthesis of the target compound via nitrosation.
Materials and Reagents:
6,7-dimethylindole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl, 2N)
N,N-Dimethylformamide (DMF)
Deionized water
Ethyl acetate (EtOAc)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Petroleum ether and Ethyl acetate for elution
Step-by-Step Protocol:
Preparation of Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add 2N HCl (7 equivalents) to the cooled solution. Stir the mixture for 10 minutes at 0 °C.
Addition of Indole: In a separate flask, dissolve 6,7-dimethylindole (1 equivalent) in DMF. Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. For less reactive indoles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[8] The reaction progress should be monitored by TLC.
Aqueous Work-up: Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether/ethyl acetate) to yield 6,7-Dimethyl-1H-indazole-3-carbaldehyde as a solid.
Application of 6,7-Dimethyl-1H-indazole-3-carbaldehyde in the Synthesis of Bioactive Derivatives
The aldehyde functionality of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a versatile handle for the synthesis of a diverse library of compounds for screening in drug discovery programs. Below are protocols for two key transformations.
Protocol 3: Reductive Amination for the Synthesis of 3-(Aminomethyl)indazole Derivatives
Reductive amination is a powerful method for introducing a wide variety of amine substituents, which can be crucial for establishing interactions with biological targets.
Reaction Workflow:
Caption: Workflow for the synthesis of 3-(aminomethyl)indazoles.
Materials and Reagents:
6,7-Dimethyl-1H-indazole-3-carbaldehyde
A primary or secondary amine (e.g., aniline, piperidine)
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (catalytic amount)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Step-by-Step Protocol:
Reaction Setup: To a solution of 6,7-Dimethyl-1H-indazole-3-carbaldehyde (1 equivalent) in DCM or DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or iminium ion.
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
Quenching and Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-(aminomethyl)indazole derivative.
Protocol 4: Synthesis of 1H-Indazole-3-carboxamide Derivatives
Amide functionalities are prevalent in many drug molecules due to their ability to act as hydrogen bond donors and acceptors. The synthesis of 1H-indazole-3-carboxamides typically involves a two-step process from the aldehyde: oxidation to the carboxylic acid followed by amide coupling.
Reaction Workflow:
Caption: Workflow for the synthesis of 1H-indazole-3-carboxamides.
Step 4a: Oxidation to 6,7-Dimethyl-1H-indazole-3-carboxylic acid
Materials and Reagents:
6,7-Dimethyl-1H-indazole-3-carbaldehyde
Sodium chlorite (NaClO₂)
Sodium dihydrogen phosphate (NaH₂PO₄)
2-Methyl-2-butene
tert-Butanol and water
Hydrochloric acid (1N)
Ethyl acetate
Protocol:
In a round-bottom flask, dissolve 6,7-Dimethyl-1H-indazole-3-carbaldehyde (1 equivalent) in a mixture of tert-butanol and water.
Add 2-methyl-2-butene (5 equivalents) to the solution.
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
Acidify the mixture to pH 3-4 with 1N HCl.
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid, which can be used in the next step without further purification or purified by recrystallization.
Step 4b: Amide Coupling
Materials and Reagents:
6,7-Dimethyl-1H-indazole-3-carboxylic acid
A primary or secondary amine
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
DMF or DCM
Protocol:
Dissolve 6,7-Dimethyl-1H-indazole-3-carboxylic acid (1 equivalent) in DMF or DCM.
Add the coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents). Stir for 10-15 minutes at room temperature to activate the carboxylic acid.
Add the desired amine (1.1 equivalents) to the reaction mixture.
Stir the reaction at room temperature until completion (monitor by TLC).
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final 1H-indazole-3-carboxamide derivative.
Data Presentation: Potential Derivatives and Their Biological Relevance
The following table summarizes the types of derivatives that can be synthesized from 6,7-Dimethyl-1H-indazole-3-carbaldehyde and their potential applications in medicinal chemistry, based on the known activities of analogous indazole derivatives.
Derivative Class
Synthetic Transformation
Potential Biological Targets
Therapeutic Area
3-(Aminomethyl)indazoles
Reductive Amination
Kinases (e.g., Akt, FGFR), GPCRs
Oncology, Inflammation
1H-Indazole-3-carboxamides
Oxidation & Amide Coupling
Kinases (e.g., GSK-3, PI3K), Serotonin Receptors
Oncology, Neuroscience
3-(Heteroaryl)indazoles
Condensation Reactions
Various enzymes and receptors
Broad applications
3-(Vinyl)indazoles
Wittig Reaction
Kinases
Oncology
Conclusion and Future Perspectives
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a valuable and versatile building block for the synthesis of novel indazole derivatives with significant potential in medicinal chemistry. The dimethyl substitution pattern may confer advantageous physicochemical properties, making this scaffold an attractive starting point for drug discovery programs. The protocols detailed in this guide provide a solid foundation for the synthesis of this key intermediate and its elaboration into diverse libraries of compounds for biological screening. Further exploration of the chemical space around the 6,7-dimethyl-1H-indazole-3-carbaldehyde core is warranted and is anticipated to lead to the discovery of new therapeutic agents.
References
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
Chevalier, A.; Ouahrouch, A.; Arnaud, A.; Gallavardin, T.; Franck, X. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv.2018 , 8 (23), 13121–13128. Available from: [Link]
Zhang, Y.; Song, D.; Zhang, L.; Gao, Y.; Li, Y.; Liu, Y. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2018 , 23 (11), 2783. Available from: [Link]
Troeppner, O.; Gmeiner, P. Indazoles as a Privileged Scaffold in Medicinal Chemistry. ChemMedChem2021, 16 (1), 45-63.
Pathways for the synthesis of indazole derivatives. Available from: [Link]
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available from: [Link]
Indazole From Natural Resources And Biological Activity.
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
Jones, G.; Stanforth, S. P. The Vilsmeier-Haack Reaction. Org. React.2000, 49, 1-330.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv., 2021,11, 35088-35121.
Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension. J. Med. Chem.2007, 50, 12, 2293–2308.
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorg. Med. Chem. Lett.2010, 20, 15, 4449-4452.
Fischer indole synthesis – Knowledge and References. Available from: [Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Executive Summary The indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and target-specific oncology agents. 6,7-Dimethyl-1H-indazole-3-carbaldeh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and target-specific oncology agents. 6,7-Dimethyl-1H-indazole-3-carbaldehyde (CAS: 1000340-59-9) is a highly valuable building block; the C3-carbaldehyde provides a versatile handle for downstream functionalization (e.g., reductive amination, Knoevenagel condensation), while the C6 and C7 methyl groups provide critical steric and lipophilic properties.
However, because this specific scaffold lacks a pre-existing cross-coupling handle (such as a halide or boronic acid), utilizing it in a Suzuki-Miyaura reaction requires a strategic two-step workflow: electrophilic scaffold activation followed by palladium-catalyzed cross-coupling . This application note details the mechanistic rationale, optimization data, and self-validating protocols for the regioselective bromination and subsequent Suzuki-Miyaura coupling of this scaffold, emphasizing step-economic "free-NH" conditions.
Mechanistic Rationale & Scaffold Activation
Regioselective Halogenation
To participate in a Suzuki cross-coupling, the 6,7-dimethyl-1H-indazole-3-carbaldehyde must first be converted into an electrophile. Due to the electron-withdrawing nature of the C3-carbaldehyde and the steric blockade at C6/C7, electrophilic aromatic substitution (using N-bromosuccinimide) is highly regioselective for the C5 position. This generates 5-bromo-6,7-dimethyl-1H-indazole-3-carbaldehyde , the active coupling partner.
Overcoming Catalyst Poisoning in Free-NH Couplings
A major challenge in indazole cross-coupling is the free N1-H proton (pKa ~14). Under basic cross-coupling conditions, the deprotonated indazole nitrogen can coordinate tightly to the palladium center, forming an off-cycle, catalytically inactive Pd-N complex that poisons the reaction .
To bypass the need for tedious N-protection/deprotection steps (e.g., using Boc or THP groups), catalyst selection is critical. By utilizing XPhos Pd G2 (a second-generation Buchwald precatalyst), the extreme steric bulk and electron-rich nature of the dicyclohexyl biaryl phosphine ligand accelerates the transmetalation and reductive elimination steps, effectively outcompeting the off-cycle binding of the indazole nitrogen . Furthermore, switching from carbonate bases to K3PO4 provides sufficient basicity to activate the boronic acid without excessively deprotonating the indazole, suppressing unwanted Chan-Lam-type N-arylation side reactions .
Pathway Visualization
Fig 1: Workflow for functionalizing 6,7-Dimethyl-1H-indazole-3-carbaldehyde via Suzuki coupling.
Reaction Optimization & Data
The following table summarizes the quantitative optimization data for the direct Suzuki coupling of the 5-bromo intermediate with phenylboronic acid. The data highlights the causality between ligand sterics and reaction conversion.
Table 1: Catalyst and Base Screening for Free-NH Suzuki Coupling
Entry
Precatalyst / Ligand
Base (Equiv)
Solvent System
Temp (°C)
Conversion (%)
1
Pd(PPh3)4 (5 mol%)
K2CO3 (3.0)
DMF / H2O (4:1)
100
15%
2
Pd(dppf)Cl2 (5 mol%)
Cs2CO3 (3.0)
Dioxane / H2O (4:1)
90
42%
3
Pd(OAc)2 / SPhos (5 mol%)
K3PO4 (3.0)
Toluene / H2O (4:1)
100
68%
4
XPhos Pd G2 (2 mol%)
K3PO4 (3.0)
Dioxane / H2O (4:1)
80
>95%
Note: Conversion determined by LC-MS integration at 254 nm. Entry 4 represents the validated optimal conditions.
Validated Experimental Protocols
Protocol A: Synthesis of 5-Bromo-6,7-dimethyl-1H-indazole-3-carbaldehyde
This protocol generates the necessary electrophilic handle for the cross-coupling.
Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 6,7-dimethyl-1H-indazole-3-carbaldehyde.
Solvation: Add 20 mL of anhydrous DMF and stir at room temperature until complete dissolution is achieved.
Halogenation: Wrap the flask in aluminum foil to exclude light (preventing radical side reactions). Add NBS portion-wise over 10 minutes to control the mild exotherm.
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2 hours. Monitor via LC-MS. The starting material peak (
m/z
175.09 [M+H]⁺) must fully disappear, replaced by a 1:1 isotopic doublet characteristic of a single bromine atom (
m/z
253.00, 255.00 [M+H]⁺).
Quench and Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form immediately. Stir for 15 minutes to ensure the complete breakdown of unreacted NBS.
Isolation: Filter the resulting solid under a vacuum and wash the filter cake with cold water (3 × 20 mL) to remove residual DMF and succinimide. Dry the solid in a vacuum oven at 50 °C overnight to yield the brominated coupling partner.
Protocol B: Free-NH Suzuki-Miyaura Cross-Coupling
This protocol utilizes the optimized conditions from Table 1 (Entry 4) to couple the brominated intermediate with an aryl boronic acid.
Reagent Assembly: In a 20 mL microwave vial or Schlenk tube, combine the 5-bromoindazole derivative, the aryl boronic acid, and K3PO4.
Solvent Degassing (Critical Causality): Add the 1,4-dioxane/H2O mixture. Sparge the suspension with Argon gas for at least 15 minutes. Rationale: Oxygen is the primary cause of boronic acid homocoupling (forming Ar-Ar dimers) and rapid oxidation of the electron-rich XPhos ligand, which will kill the catalytic cycle.
Catalyst Addition: Quickly add the XPhos Pd G2 precatalyst under a positive stream of Argon. Seal the vial tightly.
Heating: Submerge the vial in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 4–6 hours.
Reaction Monitoring (Self-Validation): Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the bromide (
m/z
253/255) is consumed, and the product mass is observed.
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.
Boronic Acid Removal: Wash the organic layer with 1M NaOH (15 mL). Rationale: The base converts any unreacted boronic acid into a highly water-soluble boronate complex, ensuring it partitions completely into the aqueous layer.
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final 5-aryl-6,7-dimethyl-1H-indazole-3-carbaldehyde.
References
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles
Source: RSC Advances / PubMed Central (PMC)
URL:[Link]
SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells
Source: Bioorganic & Medicinal Chemistry / PubMed Central (PMC)
URL:[Link]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation
Source: Molecules / MDPI
URL:[Link]
Method
Application Note: Regioselective N1-Functionalization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Executive Summary & Substrate Profiling The functionalization of the indazole scaffold is a critical operation in medicinal chemistry, given its status as a privileged pharmacophore in kinase inhibitors and anti-inflamma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Profiling
The functionalization of the indazole scaffold is a critical operation in medicinal chemistry, given its status as a privileged pharmacophore in kinase inhibitors and anti-inflammatory agents. However, achieving high regioselectivity between the N1 and N2 positions remains a persistent synthetic challenge.
The substrate 6,7-Dimethyl-1H-indazole-3-carbaldehyde presents a uniquely complex dichotomous reactivity profile:
Steric Hindrance (The N2 Director): The methyl group at the C7 position creates severe steric bulk directly adjacent to the N1 nitrogen. Under standard kinetic conditions, this steric clash strongly disfavors N1 attack, naturally driving electrophiles toward the less hindered N2 position[1].
Electronic Chelation (The N1 Director): The carbaldehyde group at the C3 position is not merely an electron-withdrawing moiety; its oxygen atom can act as a potent chelating Lewis base. When paired with the correct metal cation, it can electronically lock the N2 position, forcing functionalization back to N1[2].
This guide details the mechanistic rationale and validated protocols required to override the intrinsic C7 steric hindrance and selectively functionalize the N1 position.
Mechanistic Rationale: The "Tight Ion Pair" Strategy
Indazoles exhibit annular tautomerism between the 1H and 2H forms. While the 1H-tautomer is thermodynamically more stable (by ~4.46 kcal/mol), the activation energy for N1-alkylation in C7-substituted indazoles is significantly higher than that for N2-alkylation due to steric repulsion[1].
To achieve N1 selectivity in 6,7-Dimethyl-1H-indazole-3-carbaldehyde, chemists must abandon polar aprotic solvents (like DMF) that promote "naked" reactive anions. Instead, the reaction must be engineered to form a Tight Ion Pair [3].
By utilizing sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a moderately coordinating solvent like tetrahydrofuran (THF), the metal cation (Na⁺ or Cs⁺) simultaneously coordinates to the electron-rich oxygen of the C3-carbaldehyde and the N2 nitrogen[2]. This chelation complex sterically shields the N2 position. The incoming electrophile is consequently forced to attack the N1 position. Because the N1 pathway still suffers from the C7-methyl steric barrier, elevated thermal energy (50–90 °C) is required to drive the reaction over the activation energy threshold[4].
Fig 1. Chelation-directed tight ion pair mechanism for selective N1 functionalization.
Quantitative Data: Condition Optimization
The regiochemical outcome is highly sensitive to the interplay of base, solvent, and temperature. The following table summarizes the expected regioselectivity shifts when optimizing the functionalization of C7-hindered, C3-carbonyl indazoles[5][6].
Base (Equiv)
Solvent
Temp (°C)
Electrophile
Dominant Mechanism
N1:N2 Ratio
Est. Yield
K₂CO₃ (1.5)
DMF
25
MeI
Kinetic (Steric Control)
1 : 5
85%
NaH (1.2)
DMF
25
MeI
Loose Ion Pair
1 : 2
80%
NaH (1.2)
THF
25
BnBr
Tight Ion Pair (Low Energy)
5 : 1
45%*
NaH (1.2)
THF
60
BnBr
Tight Ion Pair (Thermal)
> 15 : 1
92%
Cs₂CO₃ (2.0)
THF
65
MeI
Strong Chelation Control
> 20 : 1
89%
*Note: Low yield at 25 °C in THF is due to the inability to overcome the C7-methyl steric activation barrier without sufficient thermal energy.
Experimental Methodologies
Protocol A: Chelation-Directed N1-Alkylation
This protocol utilizes thermodynamic control and tight ion-pairing to force N1-alkylation, overriding the C7-methyl steric block.
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
Alkyl halide (e.g., Benzyl bromide or Methyl iodide, 1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology & Causality:
Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon. Causality: NaH is highly moisture-sensitive; water will quench the base and prevent the formation of the necessary indazole anion.
Substrate Dissolution: Dissolve 6,7-Dimethyl-1H-indazole-3-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath. Causality: THF is critical. Unlike DMF, THF has a lower dielectric constant, which prevents the dissociation of the Na⁺ cation from the indazole anion, maintaining the N2-blocking chelation complex[3].
Deprotonation: Add NaH (1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes until hydrogen gas evolution ceases. Causality: Ensures complete deprotonation and allows time for the Na⁺ cation to properly chelate between the C3-carbaldehyde oxygen and the N2 nitrogen.
Electrophile Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.5 equiv) dropwise.
Thermal Activation: Heat the reaction mixture to 60 °C (or reflux) and stir for 4–12 hours. Causality: The C7-methyl group creates a massive steric barrier at N1. Heating is absolutely mandatory to provide the kinetic energy required for the electrophile to penetrate this steric shield[2].
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The N1-isomer typically elutes slightly later than the N2-isomer on reverse-phase C18 columns due to the disruption of the internal dipole.
Quenching & Workup: Cool to room temperature, carefully quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Fig 2. Decision matrix for optimizing N1 vs N2 regioselectivity in hindered indazoles.
Protocol B: Analytical Validation (The Self-Validating System)
A critical failure point in indazole chemistry is the misassignment of N1 vs. N2 isomers. Because both isomers have identical masses, LC-MS is insufficient for structural confirmation. The protocol must be self-validating through 2D NOESY NMR .
Validation Logic:
The geometry of the indazole ring provides a foolproof spatial diagnostic tool based on the Nuclear Overhauser Effect (NOE).
Confirming N1-Functionalization (Desired): In the N1-alkylated product, the newly added alkyl protons (e.g., the -CH₃ or -CH₂- group) are spatially adjacent to the C7-methyl protons . A strong NOE cross-peak between the N-alkyl protons and the C7-methyl protons (δ ~2.5–2.7 ppm) definitively proves N1 alkylation.
Confirming N2-Functionalization (Undesired): In the N2-alkylated product, the alkyl protons are spatially adjacent to the C3-carbaldehyde . An NOE cross-peak between the N-alkyl protons and the aldehyde proton (δ ~10.0–10.5 ppm) definitively proves N2 alkylation.
Actionable Step: Always acquire a 2D NOESY or ROESY spectrum of the purified product in CDCl₃ or DMSO-d₆ before proceeding to subsequent synthetic steps.
References
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]
Application Note & Protocol: Solubilization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde in DMSO for Cell-Based Assays
Abstract This document provides a comprehensive, field-tested guide for the solubilization and handling of 6,7-Dimethyl-1H-indazole-3-carbaldehyde for use in quantitative cell-based assays. Indazole derivatives are a cri...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-tested guide for the solubilization and handling of 6,7-Dimethyl-1H-indazole-3-carbaldehyde for use in quantitative cell-based assays. Indazole derivatives are a critical class of compounds in medicinal chemistry and drug discovery, often investigated for their kinase inhibitory activities.[1][2] Proper dissolution and dilution are paramount for generating accurate, reproducible, and artifact-free data. This guide details the principles of solubilization in dimethyl sulfoxide (DMSO), provides step-by-step protocols for preparing high-concentration stock and working solutions, and offers a troubleshooting guide to address common challenges such as compound precipitation and solvent-induced cytotoxicity.
Introduction and Scientific Principles
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic organic compound. Like many small molecules intended for biological screening, it exhibits poor solubility in aqueous media. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in cell culture applications to dissolve such compounds.[3][4] Its utility stems from its ability to dissolve a broad range of nonpolar and polar compounds and its miscibility with water and cell culture media.[4]
However, two primary challenges must be expertly managed:
Precipitation upon Aqueous Dilution: While soluble in 100% DMSO, compounds can rapidly precipitate when the stock solution is diluted into an aqueous buffer or cell culture medium.[5] This phenomenon, driven by the sharp change in solvent polarity, can lead to inaccurate compound concentrations and physical artifacts that interfere with assays.
Solvent Cytotoxicity: DMSO is not biologically inert and can exert cytotoxic, anti-proliferative, and differentiation-inducing effects on cells in a concentration- and time-dependent manner.[6][7][8] It is critical to maintain the final concentration of DMSO in the cell culture well at a sub-toxic level, which must be empirically determined for each cell line but is generally recommended to be ≤0.5%, with ≤0.1% being preferable for sensitive or primary cells.[5][9][10]
This protocol is designed to mitigate these challenges through a systematic approach to solution preparation and handling.
Compound & Reagent Overview
Table 1: Physicochemical Properties of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Property
Value
Notes
Molecular Formula
C₁₀H₁₀N₂O
---
Molecular Weight
174.20 g/mol
For accurate molarity calculations.
Appearance
Typically a solid (e.g., off-white to yellow powder)
Visual inspection is the first QC step.
Solubility
Soluble in DMSO.[11][12] Sparingly soluble in aqueous buffers.[13]
DMSO is highly hygroscopic; absorbed water can reduce solubility and promote compound degradation. Use a fresh, unopened bottle or one properly stored in a desiccator.
Compound
6,7-Dimethyl-1H-indazole-3-carbaldehyde (powder)
Ensure high purity (>98%) to avoid confounding results from impurities.
Vials/Tubes
Sterile, low-retention polypropylene or amber glass vials
Amber vials or wrapping tubes in foil protects light-sensitive compounds.[11]
Pipettes & Tips
Calibrated positive displacement or air displacement pipettes
Accuracy is critical for correct concentrations.
Vortex Mixer
Standard laboratory model
Provides mechanical agitation to aid dissolution.[5]
Sonicator
Water bath sonicator
Uses cavitation to break up compound aggregates and enhance dissolution, especially for high concentrations.[5]
Mass (mg) = 0.010 mol/L × 0.001 L × 174.20 g/mol × 1000 mg/g
Mass (mg) = 1.742 mg
Step 2: Dissolution Procedure
Aliquot Compound: In a sterile environment, accurately weigh 1.742 mg of the compound powder and transfer it to a sterile, appropriately labeled vial (e.g., 1.5 mL microcentrifuge tube or amber glass vial).
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
Mechanical Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.
Visual Inspection: Check for any visible, undissolved particulate matter against a bright light source.
Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-15 minutes.[10] Gentle warming to 37°C can also be applied, but must be used with caution as heat can degrade some compounds.[5][10]
Final QC Check: Perform a final visual inspection to ensure the solution is clear and free of particulates. A clear solution is critical for accurate downstream dilutions.
Step 3: Aliquoting and Storage
Aliquot for Use: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, low-retention tubes.[5][14]
Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light.[11] Under these conditions, DMSO stock solutions are generally stable for months.[15][14]
Experimental Protocol: Preparation of Working Solutions
The key to avoiding precipitation is to perform intermediate serial dilutions in 100% DMSO before the final dilution into aqueous cell culture medium.
Workflow Diagram: Compound Solution Preparation
The following diagram illustrates the complete workflow from solid compound to final assay plate, emphasizing the critical dilution steps.
Caption: Workflow from powder to final assay concentration.
Procedure: Example Dilution to 100 nM Final Concentration
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
Intermediate Dilution (in DMSO): Prepare a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in 100% DMSO.
Example: Add 2 µL of 10 mM stock to 198 µL of 100% DMSO.
Final Dilution (in Medium): Prepare the final working solution by diluting the 100 µM intermediate stock 1:1000 into pre-warmed cell culture medium. To prevent precipitation, add the DMSO solution to the medium while gently vortexing or swirling the tube.[10]
Example: Add 1 µL of the 100 µM intermediate stock to 999 µL of medium.
Final Compound Concentration: 100 nM
Final DMSO Concentration: 0.1%
Vehicle Control: It is mandatory to prepare a vehicle control containing the exact same final concentration of DMSO (0.1% in this example) but without the compound.[16] This control is essential to differentiate compound-specific effects from solvent-induced artifacts.
Immediate Use: Use the freshly prepared working solutions immediately to avoid degradation or precipitation over time.[16]
Troubleshooting and Best Practices
Table 3: Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Compound fails to dissolve in 100% DMSO.
Insufficient agitation; Compound concentration is above its solubility limit; Poor quality DMSO (contains water).
Increase sonication time/intensity.[5] Try gentle warming (37°C).[10] If it still fails, the desired concentration may be too high; prepare a lower concentration stock. Always use fresh, anhydrous DMSO.
Precipitate forms upon dilution into aqueous medium.
The change in solvent polarity is too abrupt ("shock"); The compound's solubility in the final medium is exceeded.
Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final aqueous dilution step. Add the DMSO stock slowly to the vortexing medium.[10] Consider using a co-solvent like Tween-20 if compatible with the assay.[17]
High background signal or cell death in vehicle control.
The final DMSO concentration is too high for the specific cell line.
Determine the maximum tolerable DMSO concentration for your cell line with a dose-response curve (e.g., 0.05% to 2%).[9][18] Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[5][14]
Inconsistent results between experiments.
Repeated freeze-thaw cycles of the stock solution; Stock solution degradation.
Always aliquot stock solutions after initial preparation to avoid freeze-thaw cycles.[5] Store aliquots properly at -20°C or -80°C, protected from light.[11]
References
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. (n.d.).
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29).
Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25).
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC. (2017).
From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017, April 12).
Compound Handling Instructions - MCE. (n.d.).
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
PRODUCT INFORMATION - Cayman Chemical. (2020, July 16).
Protocol for Dissolving Thymoquinone in DMSO for Cell Culture Applications - Benchchem. (n.d.).
Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol - Benchchem. (n.d.).
How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10).
preventing degradation of 6-Fluoro-1-methyl-1H-indazole in solution - Benchchem. (n.d.).
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15).
FAQs on Inhibitor Preparation - Sigma-Aldrich. (n.d.).
Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9).
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem. (n.d.).
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024, May 9).
Reductive Amination of 6,7-Dimethyl-1H-indazole-3-carbaldehyde: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Indazole Scaffold and Reductive Amination The indazole framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Indazole Scaffold and Reductive Amination
The indazole framework is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] Its bioisosteric relationship with the indole nucleus, coupled with its unique hydrogen bonding capabilities, allows for potent and selective interactions with biological targets.[3] The functionalization of the indazole core, especially at the 3-position, is a critical strategy in the development of novel drug candidates.[3] Among the various transformations, the introduction of substituted amino-methyl groups via reductive amination of 1H-indazole-3-carbaldehydes stands out as a robust and versatile method for expanding chemical diversity and modulating pharmacological activity.[3][4]
This technical guide provides an in-depth exploration of the reductive amination of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a key intermediate for the synthesis of a diverse array of N-substituted ((6,7-dimethyl-1H-indazol-3-yl)methyl)amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and product characterization.
The Mechanism of Reductive Amination: A Stepwise Perspective
Reductive amination is a powerful C-N bond-forming reaction that proceeds in a two-step, one-pot sequence.[5][6] The process begins with the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or an iminium ion, respectively. This intermediate is then reduced in situ by a selective reducing agent to yield the corresponding amine.[7]
A key aspect of a successful one-pot reductive amination is the choice of the reducing agent. It must be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the iminium ion intermediate.[5][8] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a superior reagent for this purpose due to its excellent selectivity, broad functional group tolerance, and the avoidance of toxic byproducts associated with reagents like sodium cyanoborohydride.[7][9]
The reaction with 6,7-Dimethyl-1H-indazole-3-carbaldehyde and a primary amine can be visualized as follows:
Caption: Synthesis of the starting aldehyde.
Detailed Protocol:
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve sodium nitrite (4.0 eq) in a mixture of deionized water and DMF. Cool the solution to 0 °C. Slowly add concentrated hydrochloric acid (3.5 eq) dropwise while maintaining the temperature at 0 °C. Stir the resulting mixture for 10-15 minutes.
Reaction with Indole: In a separate flask, dissolve 6,7-dimethyl-1H-indole (1.0 eq) in DMF.
Addition and Reaction: Slowly add the indole solution to the cold nitrosating mixture via a syringe pump over 1-2 hours. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6,7-Dimethyl-1H-indazole-3-carbaldehyde as a solid.
Part 2: Reductive Amination with Primary and Secondary Amines
The following is a general and robust one-pot procedure for the reductive amination of 6,7-Dimethyl-1H-indazole-3-carbaldehyde using sodium triacetoxyborohydride.
[9]
Workflow for Reductive Amination:
Caption: One-pot reductive amination workflow.
Detailed Protocol:
Reaction Setup: To a solution of 6,7-Dimethyl-1H-indazole-3-carbaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert atmosphere, add the desired primary or secondary amine (1.0-1.2 eq).
Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in one portion. The reaction is typically stirred at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted ((6,7-dimethyl-1H-indazol-3-yl)methyl)amine.
Data Presentation: Reaction Parameters
The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.
Parameter
Primary Amines
Secondary Amines
Rationale & Expert Insights
Amine Equivalents
1.0 - 1.2
1.0 - 1.2
A slight excess of the amine can help drive the iminium ion formation to completion.
NaBH(OAc)₃ Equivalents
1.2 - 1.5
1.2 - 1.5
An excess of the reducing agent ensures complete reduction of the iminium ion.
Solvent
DCE, THF
DCE, THF
DCE is often preferred for its ability to dissolve a wide range of substrates and for generally faster reaction times. [9]
Temperature
Room Temperature
Room Temperature
The reaction is typically efficient at ambient temperature, avoiding the need for heating or cooling.
Reaction Time
2 - 12 hours
4 - 24 hours
Reactions with secondary amines are often slower due to increased steric hindrance during iminium ion formation.
Characterization of Products
Thorough characterization of the final products is essential to confirm their identity and purity. The following are expected spectroscopic data for N-substituted ((6,7-dimethyl-1H-indazol-3-yl)methyl)amines.
¹H NMR Spectroscopy:
Indazole Protons: Aromatic protons on the indazole ring are expected in the range of δ 7.0-8.0 ppm. The two methyl groups on the benzene ring will appear as singlets, typically between δ 2.2-2.6 ppm. The N-H proton of the indazole ring, if not substituted, will appear as a broad singlet at a downfield chemical shift (>10 ppm).
Methylene Bridge: The benzylic protons of the newly formed CH₂-N group are expected to appear as a singlet or a multiplet (if adjacent to a chiral center) in the range of δ 3.8-4.5 ppm.
N-Substituent Protons: The chemical shifts of the protons on the N-substituent will vary depending on the nature of the group.
¹³C NMR Spectroscopy:
Indazole Carbons: The aromatic carbons of the indazole ring will resonate in the region of δ 110-145 ppm. The C3 carbon of the indazole ring is typically found around δ 140-145 ppm.
Methylene Bridge Carbon: The carbon of the CH₂-N group is expected to appear in the range of δ 45-60 ppm.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion peak [M+H]⁺.
The fragmentation pattern will depend on the nature of the N-substituent, but a common fragmentation would be the loss of the N-substituent to give a fragment corresponding to the (6,7-dimethyl-1H-indazol-3-yl)methyl cation.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies. [4][5][9]The reliability of these procedures is high, and they are amenable to a wide range of substrates. For self-validation, it is crucial to:
Monitor Reaction Progress: Regularly check the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete conversion of the starting material.
Thorough Characterization: Unambiguously confirm the structure of the final product using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. For chiral products, further analysis by chiral HPLC may be necessary.
Control Experiments: When optimizing for a new amine, running a control reaction without the reducing agent can confirm the formation of the imine intermediate.
By adhering to these principles of rigorous experimental technique and thorough analysis, researchers can confidently and efficiently synthesize a diverse library of novel indazole derivatives for their drug discovery programs.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
Katritzky, A. R., & Rachwal, S. (1987). A new and convenient method for the reductive amination of aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]
Keating, J. J., & O'Brien, C. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Myers, A. G., et al. (2011). A General, Practical, and Tolerant Method for the Reductive Amination of Aldehydes and Ketones. Angewandte Chemie International Edition, 50(48), 11499-11503. [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
Tzvetkov, N. T., & Antonov, L. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(9), 734-739*. [Link]
Védrine, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
improving reaction yield for 6,7-Dimethyl-1H-indazole-3-carbaldehyde synthesis
Welcome to the Advanced Synthesis Support Center. The conversion of 6,7-dimethylindole to 6,7-dimethyl-1H-indazole-3-carbaldehyde via nitrosation is a highly efficient route for generating valuable kinase inhibitor inter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. The conversion of 6,7-dimethylindole to 6,7-dimethyl-1H-indazole-3-carbaldehyde via nitrosation is a highly efficient route for generating valuable kinase inhibitor intermediates[1]. However, this transformation is notoriously sensitive to reaction kinetics, stoichiometry, and temperature.
This guide is engineered to help researchers troubleshoot low yields, eliminate side reactions, and implement a self-validating, highly reproducible workflow.
Mechanistic Overview & Workflow Visualization
To optimize this reaction, one must first understand the causality of the transformation. The reaction does not proceed via a single concerted step; rather, it is a multistep cascade[1]. The active nitrosonium ion (NO⁺) attacks the C3 position of the indole to form an oxime. This oxime intermediate must then be trapped by water at the C2 position, triggering ring opening, followed by a final dehydration/ring-closure to form the indazole-3-carbaldehyde[1].
Mechanistic pathway of 6,7-dimethylindole nitrosation to 1H-indazole-3-carbaldehyde.
Troubleshooting Guides & FAQs
Q: Why is my yield of 6,7-Dimethyl-1H-indazole-3-carbaldehyde consistently below 20% when using standard nitrosation conditions?A: Low yields in direct nitrosation are almost entirely driven by the high local concentration of the nucleophilic indole starting material[1]. When the nitrosating agent is added directly to the indole, the transient C3-oxime intermediate is rapidly attacked by unreacted 6,7-dimethylindole molecules rather than the intended water molecules. This leads to extensive dimerization and polymerization[2]. To resolve this, you must switch to a reverse-addition protocol , where the indole is added dropwise to a large excess of the nitrosating mixture.
Q: What is the exact stoichiometric ratio required, and why is such a large excess of NaNO₂ used?A: The optimized stoichiometry is 8.0 equivalents of NaNO₂ and 2.7 equivalents of HCl [1]. The chemistry of nitrogen oxides is highly complex due to multiple oxidation states. A large excess of NaNO₂ ensures a continuous, steady-state generation of the active nitrosonium ion (NO⁺)[2]. The sub-stoichiometric ratio of acid relative to nitrite (2.7 vs 8.0) maintains a slightly acidic environment. If the acidity is too high, it triggers the premature degradation of the indole and promotes dediazoniation side reactions[2].
Q: I am observing a carboxylic acid byproduct instead of the desired carbaldehyde. How do I prevent this over-oxidation?A: The formation of the carboxylic acid byproduct is caused by a dediazoniation process followed by oxidation, which is highly temperature-dependent[2]. If the reaction temperature exceeds 0 °C during the initial addition phase, the aldehyde is rapidly oxidized. Maintain a strict 0 °C internal temperature using a cryocooler or ice bath during the entire addition period.
Q: The reaction stalls at the intermediate stage. Why isn't the final ring closing?A: While 6,7-dimethylindole is electron-rich (which favors the initial nitrosation), the steric bulk of the C7 methyl group adjacent to the nitrogen can marginally impede the final dehydration/ring-closure step[1]. If TLC indicates stalled intermediate consumption at room temperature, applying mild thermal energy (heating to 50 °C) will overcome this steric activation barrier.
Quantitative Data & Optimization Summary
The following table summarizes the causal relationship between the addition parameters and the resulting reaction yield, demonstrating why the 2-hour reverse addition at 0 °C is the gold standard for this synthesis[2].
Addition Method
Temp (°C)
Addition Time
Mechanistic Consequence
Expected Yield (%)
Direct Addition
20 °C
Bolus
High indole concentration drives dimerization.
< 15%
Reverse Addition
20 °C
30 min
Rapid addition causes thermal over-oxidation.
~ 40%
Reverse Addition
0 °C
1 hour
Partial trapping of oxime by water; trace dimers.
70 - 80%
Reverse Addition
0 °C
2 hours
Optimal oxime trapping; minimal side reactions.
> 90%
Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Do not deviate from the addition times or temperature controls, as they directly dictate the mechanistic pathway[3].
Phase 1: Nitrosating Mixture Generation
In a round-bottom flask, dissolve NaNO₂ (8.0 equiv) in a solvent mixture of Deionized Water and DMF (ratio 5.3 : 3.0 v/v)[1].
Cool the solution to precisely 0 °C using an ice-water bath.
Slowly add aqueous HCl (2 N, 2.7 equiv) dropwise. Stir for 10 minutes to establish the NO⁺ equilibrium. Self-Validation: The solution will take on a characteristic pale color indicating the presence of active nitrogen oxides.
Phase 2: Reverse Addition (The Critical Step)
4. Dissolve 6,7-dimethylindole (1.0 equiv) in a minimal volume of DMF.
5. Using a programmed syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a strict 2-hour period [2].
Causality Check: This prolonged addition ensures the nucleophile concentration remains near zero, forcing the oxime intermediate to react with water instead of dimerizing with another indole molecule.
Phase 3: Cyclization & Maturation
6. Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20 °C).
7. Stir for 3 hours. Monitor via TLC. If intermediates remain due to the steric hindrance of the C7 methyl group, heat the mixture to 50 °C for an additional 2 to 3 hours to force the final ring closure[1].
Phase 4: Workup & Isolation
8. Quench the reaction by diluting with water and extract three times with Ethyl Acetate.
9. Wash the combined organic layers vigorously with water (3x) to remove all residual DMF, followed by a final brine wash[2]. Self-Validation: Failure to wash 3x with water will result in DMF carryover, which ruins the resolution during column chromatography.
10. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
11. Purify via silica gel chromatography (eluting with Petroleum Ether/EtOAc, 8:2) to isolate pure 6,7-dimethyl-1H-indazole-3-carbaldehyde as a solid.
References
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles (Open Access)
Source: RSC Advances (The Royal Society of Chemistry)
URL:[Link]
Technical Support Center: Optimizing Flash Chromatography for 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the purification of highly functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the purification of highly functionalized heterocycles. 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a critical building block in medicinal chemistry, but its structural features—specifically the basic indazole nitrogen atoms and the strong hydrogen-bonding capacity of the N-H and aldehyde groups—make it notoriously difficult to purify using standard normal-phase flash chromatography.
This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome common issues such as severe peak tailing, irreversible adsorption, and poor solubility. By understanding the chemical causality behind these chromatographic behaviors, you can systematically optimize your purification workflows.
Optimization Workflow
Caption: Workflow for optimizing flash chromatography of indazole derivatives.
Indazole derivatives frequently exhibit poor solubility in the non-polar solvent mixtures (e.g., pure hexanes) required for initial column loading. Attempting a liquid load with a suspension leads to continuous dissolution during the run, destroying band symmetry. The following dry-loading protocol is the self-validating standard for this compound, as established by 1[1].
Mobile Phase Preparation & Silica Deactivation: Prepare your optimized mobile phase (e.g., 20% EtOAc in Hexanes). To prevent the basic indazole from interacting with acidic silanol sites, add 1-3% Triethylamine (TEA) to the eluent[2]. Flush the packed column with one column volume (CV) of this modified solvent to deactivate the silica.
Sample Dissolution: Dissolve the crude 6,7-Dimethyl-1H-indazole-3-carbaldehyde in a minimal volume of a strong, highly solubilizing solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF)[1].
Adsorption: Add ultra-pure spherical silica gel to the solution. The mass of the silica should be 2 to 3 times the mass of your crude sample[2].
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until the mixture becomes a dry, free-flowing powder[1]. Critical Causality: Complete removal of DCM is essential; residual strong solvent will act as a localized modifier, causing the compound to elute prematurely and broadening the peak.
Column Loading: Pour the dry silica-sample powder evenly onto the top of the pre-packed column bed. Gently add a 1 cm protective layer of fine sand on top to prevent physical disruption of the sample layer when adding the mobile phase[1].
Elution & Detection: Proceed with gradient elution. Monitor the eluent using UV detection at 254 nm, as the conjugated indazole-3-carbaldehyde system is highly UV-active[2].
Quantitative Data Presentation: Solvent System Selection
Selecting the correct mobile phase is a balance between solubility and selectivity. Below is a summary of solvent systems and their mechanistic effects on indazole purification.
Solvent System
Modifier
Selectivity / Application
Causality / Mechanism
Hexane / Ethyl Acetate
None
Standard normal-phase separation for neutral impurities.
Indazole may streak due to unshielded H-bonding with silica[2].
Hexane / Ethyl Acetate
1-3% TEA
Optimized for basic heterocycles like indazoles.
TEA acts as a sacrificial base, competitively binding acidic silanols[2].
NH₄OH maintains the indazole in a neutral state and heavily blocks silica active sites.
Troubleshooting Guide & FAQs
Q1: Why does 6,7-Dimethyl-1H-indazole-3-carbaldehyde continuously streak on my TLC and flash column, resulting in poor recovery?A1: The primary cause of streaking is the interaction between the basic nitrogen atoms of the indazole ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This creates a mixed-mode retention mechanism consisting of both standard adsorption and unwanted ion exchange, as detailed by 3[3].
Solution: You must saturate the acidic active sites on the silica. Add a volatile basic modifier, such as 1-3% Triethylamine (TEA), to your mobile phase[2]. By pre-flushing the column with the TEA-modified solvent, the TEA competitively binds to the silanol groups, allowing the indazole to elute in a tight, symmetrical band.
Q2: I am using standard 40-63 µm irregular silica gel, but my fractions are still overlapping. How can I improve resolution without changing the solvent?A2: The morphology and purity of your silica gel dictate the theoretical plate count and peak symmetry. Standard irregular (granular) silica often contains trace heavy metal impurities that create localized "hot spots" of high surface activity, exacerbating tailing for basic compounds[3].
Solution: Switch to ultra-pure spherical silica gel. According to 4, spherical particles pack more uniformly, reducing the interstitial volume (the void space between particles)[4]. This minimizes eddy diffusion and molecule dispersion, leading to significantly sharper peaks, higher resolution, and a more homogenous flow profile.
Q3: My crude mixture containing the indazole-3-carbaldehyde precipitates when I try to load it onto the column with my starting solvent (10% EtOAc/Hexanes). What is the mechanistic reason, and how do I fix it?A3: 6,7-Dimethyl-1H-indazole-3-carbaldehyde has a rigid, planar aromatic structure that promotes strong intermolecular π-π stacking and hydrogen bonding (often forming dimers). This drastically lowers its solubility in non-polar hydrocarbon solvents like hexanes.
Solution: Do not use liquid loading. If you force a suspension onto the column, the compound will slowly dissolve during the run, causing continuous band broadening. Instead, employ the dry loading technique[2]. Dissolving the sample in a strong solvent (like DCM), adsorbing it onto silica, and evaporating the solvent ensures the compound is molecularly dispersed over a large surface area, allowing immediate and uniform partitioning into the mobile phase[1].
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting tailing issues during indazole purification.
References
Title: The Effect of Silica Particle Purity and Morphology on Flash Chromatography Performance
Source: Phenomenex
URL: [Link]
Title: The Use of Spherical Silica in Flash Chromatography
Source: AZoM
URL: [Link]
Title: Purification of Organic Compounds by Flash Column Chromatography
Source: Organic Syntheses
URL: [Link]
Technical Support Center: Troubleshooting and Reducing Oxidation Impurities in 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Welcome to the technical support guide for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges with oxidation-related impurities in their material. As a key intermediate in pharmaceutical synthesis, maintaining the purity of this indazole derivative is paramount. This guide provides in-depth, experience-driven answers to common issues, focusing on the prevention of impurity formation and the remediation of affected batches.
Section 1: Understanding the Problem - FAQs
This section addresses the fundamental aspects of oxidation in 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Q1: What is the primary oxidation impurity in 6,7-Dimethyl-1H-indazole-3-carbaldehyde batches?
The primary oxidation impurity is 6,7-Dimethyl-1H-indazole-3-carboxylic acid. The aldehyde functional group (-CHO) is susceptible to oxidation, converting to a carboxylic acid (-COOH) in the presence of an oxidizing agent, most commonly atmospheric oxygen.[1][2] This transformation is a common issue with aromatic aldehydes.[1]
Caption: Oxidation of the aldehyde to the corresponding carboxylic acid.
Q2: What are the typical signs of oxidation in my sample?
Several indicators can point to the presence of the carboxylic acid impurity:
Visual Change: A noticeable color change from off-white or pale yellow to a more intense yellow or brownish hue is a common first sign.[1]
Appearance of Solids: The carboxylic acid is often less soluble than the aldehyde in many organic solvents, leading to the appearance of a white or off-white crystalline solid within the aldehyde sample.[1]
Analytical Detection:
TLC: A new, more polar spot will appear (lower Rf value) compared to the pure aldehyde.
HPLC: A new peak with a different retention time will be observed.
NMR: The characteristic aldehyde proton peak (around 9-10 ppm) will decrease in integration, while a new, broad peak characteristic of a carboxylic acid proton may appear (often >10 ppm).
Q3: What factors accelerate the oxidation process?
The oxidation of aldehydes is a free-radical chain reaction that can be initiated and accelerated by several factors:[1]
Oxygen: Exposure to air is the primary driver of oxidation.[1]
Light: UV light can catalyze the formation of radicals, initiating the oxidation chain reaction.[1][3]
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
Metal Contaminants: Trace amounts of transition metals can act as catalysts for oxidation.
Basic Conditions: While the oxidation can occur under neutral or acidic conditions, basic environments can sometimes facilitate the process.
Section 2: Proactive Prevention Strategies - FAQs
Preventing oxidation is always preferable to remediation. This section details best practices for handling and storing the compound.
Q4: How can I minimize oxidation during synthesis and workup?
Excluding oxygen is the most critical step.[1] This is achieved by employing standard inert atmosphere techniques throughout the synthesis and purification processes.
Inert Atmosphere: Conduct reactions under a blanket of an inert gas like nitrogen or argon. This displaces oxygen from the reaction vessel.[1]
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles to remove dissolved oxygen.
Controlled Temperature: Maintain the recommended reaction temperature and avoid unnecessary heating.
Caption: Basic workflow for setting up a reaction under an inert atmosphere.
Q5: What are the best practices for long-term storage?
Proper storage is essential to maintain the integrity of 6,7-Dimethyl-1H-indazole-3-carbaldehyde batches over time.
Container: Store in an amber glass vial or a container opaque to UV light to prevent light-induced degradation.[1]
Atmosphere: Displace the air in the container with argon or nitrogen before sealing. For high-value material, using a vial with a Teflon-lined septum cap is recommended.[1]
Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is often recommended to slow the rate of oxidation.
Purity: Ensure the material is as pure as possible before storage, as impurities can sometimes catalyze degradation.
Section 3: Remediation of Oxidized Batches - Troubleshooting Guide
If a batch has already been compromised by oxidation, several purification techniques can be employed.
Q6: My batch is already oxidized. What is the most effective method for purification?
The choice of method depends on the scale of the purification, the level of impurity, and the available equipment. The two most common and effective methods are Aqueous Basic Extraction and Recrystallization.
Method
Principle
Advantages
Disadvantages
Best For
Aqueous Basic Extraction
The acidic carboxylic acid impurity is deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble salt, while the neutral aldehyde remains in the organic layer.[4][5][6]
Fast, highly effective for removing acidic impurities, easily scalable.[3][7]
Requires a two-phase liquid system (organic solvent/water); subsequent drying of the organic layer is necessary.
Batches with significant (>1-2%) carboxylic acid contamination.
Recrystallization
Exploits the difference in solubility between the aldehyde and the carboxylic acid impurity in a chosen solvent system.[8][9]
Can remove various types of impurities simultaneously; yields a high-purity crystalline product.
Can be lower yielding due to product loss in the mother liquor; requires careful solvent screening.[9]
Final polishing step or for batches with multiple, less-defined impurities.
Column Chromatography
Separation based on differential adsorption to a stationary phase (e.g., silica gel).
Provides very high purity.
Can be slow, requires large volumes of solvent, and is often difficult to scale up for large batches.[10]
Small-scale purification or when other methods fail to provide the desired purity.
Q7: Can you provide a detailed protocol for purification by an aqueous basic wash?
Yes, this acid-base extraction technique is highly effective for removing the carboxylic acid impurity.[4][6][7]
Protocol 3: Purification via Aqueous Basic Extraction
Dissolution: Dissolve the impure 6,7-Dimethyl-1H-indazole-3-carbaldehyde in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
Washing: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (approximately half the volume of the organic solvent).[4][6] Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that may be generated.
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated carboxylate salt.
Repeat: Repeat the washing step (Step 2 & 3) one or two more times to ensure complete removal of the acid.
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.
Q8: When is recrystallization a better choice, and how do I select a solvent?
Recrystallization is ideal when you need to obtain a product with very high crystalline purity or when other non-acidic impurities are present. The key is finding a solvent (or solvent system) in which the aldehyde is soluble at high temperatures but poorly soluble at low temperatures, while the carboxylic acid impurity remains soluble (or insoluble) at all temperatures.[9]
Protocol 2: Purification via Recrystallization
Solvent Screening: Test the solubility of a small amount of the impure material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water or hexanes) at room and elevated temperatures.[9] The goal is to find a system where the compound dissolves when hot but crystallizes upon cooling.
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure aldehyde until it is fully dissolved.
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]
Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
Isolation: Collect the purified crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
Acid-Base Extraction. (n.d.). Retrieved from [Link]
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B. (2022, July 26). Retrieved from [Link]
Organic Acid-Base Extractions - Chemistry Steps. (2025, September 20). Retrieved from [Link]
19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - ResearchGate. (n.d.). Retrieved from [Link]
WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents. (2014, July 11).
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.). Retrieved from [Link]
Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane - ACS Publications. (2025, December 25). Retrieved from [Link]
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2009, July 21). Retrieved from [Link]
US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents. (n.d.).
Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
how to prevent degradation of 6,7-Dimethyl-1H-indazole-3-carbaldehyde during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the Technical Support Center for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. This guide, designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the long-term stability of this compound during storage. As Senior Application Scientists, we have compiled this information to address common challenges and questions encountered in the laboratory.
Understanding the Molecule: Chemical Vulnerabilities
6,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic compound featuring a stable 1H-indazole ring and a reactive aldehyde functional group. The primary cause for concern regarding its degradation is the aldehyde group's susceptibility to oxidation. The 1H-indazole ring system itself is a robust aromatic structure, with the 1H-tautomer being the most thermodynamically stable form.[1][2][3][4] However, understanding the potential degradation pathways is crucial for maintaining the compound's purity and integrity.
The principal degradation pathway is the oxidation of the 3-carbaldehyde group to the corresponding carboxylic acid, 6,7-Dimethyl-1H-indazole-3-carboxylic acid. This process can be initiated or accelerated by several factors commonly present in a laboratory environment.
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific issues that may arise during the storage of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, providing explanations and actionable solutions.
Issue 1: Appearance of a White Crystalline Precipitate in the Solid Compound
Question: I have noticed a fine white powder forming in my container of solid 6,7-Dimethyl-1H-indazole-3-carbaldehyde. What is this, and is my compound still usable?
Probable Cause: The formation of a white crystalline solid is a strong indicator of oxidation. The aldehyde has likely reacted with atmospheric oxygen to form the corresponding carboxylic acid, which often presents as a white solid.
Scientific Explanation: Aromatic aldehydes are prone to autoxidation, a free-radical chain reaction with atmospheric oxygen.[5] This process can be catalyzed by light and ambient heat.[5]
Recommended Action:
Assess the Extent of Degradation: Use an analytical technique such as HPLC or NMR to quantify the level of the carboxylic acid impurity. If the impurity level is low and acceptable for your application, you may be able to proceed.
Purification (if necessary): If the purity is compromised, the aldehyde can often be purified from the carboxylic acid by recrystallization or column chromatography.
Implement Preventative Storage: To prevent further oxidation, immediately transfer the remaining compound to a fresh, airtight container, preferably amber glass, and store it under an inert atmosphere (see Protocol 1).
Issue 2: Discoloration (Yellowing) of the Compound
Question: My initially off-white or pale yellow solid has developed a more intense yellow or brownish color over time. What does this signify?
Probable Cause: Discoloration can be a sign of minor degradation or the presence of smaller quantities of various byproducts. While oxidation to the carboxylic acid is the primary concern, other minor degradation pathways or the presence of trace impurities from the synthesis can lead to color changes.
Scientific Explanation: The extended conjugated system of the indazole ring can form chromophores. The formation of even minute quantities of impurities with different electronic properties can lead to a visible color change.
Recommended Action:
Analytical Verification: As with the appearance of a precipitate, it is crucial to verify the compound's purity using analytical methods like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.
Review Storage Conditions: Ensure the compound is protected from light, as photodegradation can contribute to the formation of colored impurities.[6][7][8]
Issue 3: Inconsistent Results in Biological Assays
Question: I am observing a decrease in the potency or inconsistent results from my experiments using a batch of 6,7-Dimethyl-1H-indazole-3-carbaldehyde that has been in storage for a while. Could this be related to its stability?
Probable Cause: A reduction in biological activity is a common consequence of compound degradation. The formation of the carboxylic acid or other impurities means a lower effective concentration of the active aldehyde.
Scientific Explanation: The aldehyde functional group is often crucial for the biological activity of a molecule, potentially through interactions with protein targets. Its conversion to a carboxylic acid alters the electronic and steric properties of the molecule, likely reducing or eliminating its intended biological effect.
Recommended Action:
Use a Fresh or Repurified Sample: For critical experiments, always use a freshly opened or recently purified batch of the compound.
Establish a Quality Control Protocol: Regularly check the purity of your stored compound by a suitable analytical method (e.g., HPLC) before use in sensitive assays.
Aliquot for Storage: To prevent repeated exposure of the bulk material to the atmosphere, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 6,7-Dimethyl-1H-indazole-3-carbaldehyde?
For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, opaque (amber) container under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, use a high-purity, dry aprotic solvent (e.g., DMSO or DMF), store at -20°C or -80°C in a tightly capped vial with minimal headspace, and protect from light. Avoid repeated freeze-thaw cycles.
Q3: Is the indazole ring itself susceptible to degradation?
The 1H-indazole ring is generally a stable aromatic system.[1][2][3][4] However, N-protected indazoles can be susceptible to ring-opening in the presence of strong bases. Since 6,7-Dimethyl-1H-indazole-3-carbaldehyde is N-unsubstituted, this is less of a concern under standard storage conditions. It is stable in mildly acidic to neutral conditions.
Q4: Can I store the compound at room temperature?
While short-term storage at room temperature may be acceptable for brief periods, it is not recommended for long-term storage. Elevated temperatures can accelerate the rate of oxidation.[5]
Data and Protocols
Recommended Storage Conditions Summary
Parameter
Recommended Condition
Rationale
Temperature
2-8°C
Slows down the rate of chemical degradation, particularly oxidation.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.
Light Exposure
In the Dark (Amber Vial)
Protects against photodegradation, which can catalyze oxidation and other side reactions.[6][7][8]
Container
Tightly Sealed, Airtight
Minimizes exposure to atmospheric moisture and oxygen.
Protocol 1: Inert Gas Blanketing for Long-Term Storage
Objective: To create an oxygen-free environment for the storage of solid 6,7-Dimethyl-1H-indazole-3-carbaldehyde to prevent oxidative degradation.
Materials:
Vial of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
A clean, dry needle
A second needle to act as a vent
Parafilm or a secure vial cap
Procedure:
Puncture the septum or cap of the vial with the needle connected to the inert gas line.
Insert the vent needle to allow for the displacement of air.
Gently flush the headspace of the vial with the inert gas for 1-2 minutes. Ensure the gas flow is low to avoid blowing the solid compound out of the vial.
Remove the vent needle first, followed by the gas inlet needle.
Quickly seal the puncture holes with parafilm or ensure the cap is tightly secured.
Store the vial under the recommended conditions (2-8°C, in the dark).
Visualizing Degradation and Prevention
Degradation Pathway of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Caption: Primary degradation pathway of 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Decision Tree for Proper Storage
Caption: Decision-making workflow for the storage of the compound.
References
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]
Chem-Impex. (n.d.). 1H-Indazole-3-carbaldehyde. Retrieved from [Link]
Zhang, Y. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
ResearchGate. (2026, February). Structure and synthesis of indazole. [Link]
Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 994-1025. [Link]
NextSDS. (n.d.). 1H-Indazole-7-carboxaldehyde — Chemical Substance Information. Retrieved from [Link]
Keary, C. M., & Paquette, L. A. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. The Journal of Organic Chemistry, 88(16), 11435-11446. [Link]
BYJU'S. (2022, July 19). Methods of Preparation of Aldehydes. [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5860. [Link]
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
Pitliakas, K., & Oelgemöller, M. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 938-953. [Link]
NextSDS. (n.d.). 1H-Indazole-3-carboxaldehyde, 6-aMino- — Chemical Substance Information. Retrieved from [Link]
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
Australian Journal of Chemistry. (1968). Catalysis by aromatic aldehydes and carbon dioxide of the hydrolysis of the p-nitrophenyl esters of L-leucine, glycine, and L-β-phenylalanine. [Link]
Beilstein Journal of Organic Chemistry. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]
RSC Publishing. (2025, May 5). Selective production of aldehydes: from traditional alternatives to alcohol photo-oxidation using gC 3 N 4 -based materials. [Link]
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
Technical Support Center: Resolving Co-elution in HPLC Analysis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Welcome to the technical support guide for resolving HPLC co-elution issues encountered during the analysis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde. This resource is designed for researchers, analytical scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for resolving HPLC co-elution issues encountered during the analysis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde. This resource is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in achieving baseline separation for this compound and its related impurities.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Accurate quantification and purity assessment by HPLC are critical. However, co-elution—where two or more compounds elute from the column at the same time—can mask the presence of impurities, leading to inaccurate results and compromising data integrity.[2]
This guide provides a structured, in-depth approach to troubleshooting these specific separation challenges, moving from initial peak purity checks to advanced method modifications.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common scenarios and provides step-by-step protocols grounded in chromatographic theory.
Q1: My main peak for 6,7-Dimethyl-1H-indazole-3-carbaldehyde shows a shoulder or appears asymmetrical. How do I confirm co-elution?
A1: Initial Diagnosis & Peak Purity Assessment
Before adjusting any HPLC parameters, you must confirm that the peak distortion is due to a chemical co-elution and not a system issue like a clogged frit or column void.[3] A peak "shoulder" is a classic sign of two merged peaks.[2]
Experimental Protocol: Peak Purity Analysis
Use a Diode Array Detector (DAD/PDA): If your HPLC system is equipped with a DAD, this is the most powerful tool for initial diagnosis.
Action: Perform a peak purity analysis across the entire peak. The detector software collects multiple UV spectra at different points (upslope, apex, downslope).
Interpretation: If all spectra are identical, the peak is likely pure. If the spectra differ, the system will flag the peak as impure, confirming co-elution.[2]
Mass Spectrometry (LC-MS): If you have access to an LC-MS system, this provides definitive evidence.
Action: Infuse the flow into the mass spectrometer and acquire mass spectra across the peak.
Interpretation: A pure compound will show a consistent mass-to-charge ratio (m/z). If the m/z value shifts or multiple masses are detected across the peak's elution profile, co-elution is confirmed.[2]
Vary Injection Volume:
Action: Overload the column by injecting a much higher concentration of your sample.
Interpretation: If a hidden impurity is present, the shape of the main peak may become significantly more distorted or even resolve into two distinct peaks as the primary peak broadens.
Q2: I've confirmed co-elution. My primary suspect is a positional isomer. What is the most logical first step to improve separation?
A2: Manipulating Selectivity (α) by Adjusting the Mobile Phase
The resolution of two peaks is governed by three factors: efficiency (N), retention (k'), and selectivity (α). To resolve closely related isomers, changing the selectivity is often the most effective strategy. The easiest way to alter selectivity is by modifying the mobile phase composition.[4]
Understanding the Analyte: 6,7-Dimethyl-1H-indazole-3-carbaldehyde is an aromatic heterocyclic compound. Potential impurities from synthesis could include positional isomers (e.g., 5,6-dimethyl or 4,5-dimethyl derivatives), unreacted starting materials, or byproducts from side reactions.[5][6] These structurally similar compounds will have very similar hydrophobicity, making them difficult to separate on a standard C18 column.
Workflow: Mobile Phase Optimization
The goal is to find a solvent system that interacts differently with the analyte and the impurity, thus changing their relative elution order or increasing the time between them.
Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.
Causality: ACN and MeOH have different solvent properties. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. This difference in interaction can significantly alter the selectivity for aromatic and polar compounds.
Optimize the Isocratic Hold or Gradient Slope:
For Isocratic Methods: If your peaks are eluting too quickly (low capacity factor, k'), weaken the mobile phase by decreasing the percentage of the organic solvent.[2] This increases retention time and allows for more interaction with the stationary phase, potentially improving resolution.
For Gradient Methods: A shallower gradient (i.e., increasing the organic solvent percentage more slowly over a longer time) can often resolve closely eluting peaks.
Data Presentation: Example Gradient Modification
Parameter
Initial Method (Problematic)
Optimized Method (Improved Resolution)
Time (min)
% Acetonitrile
% Acetonitrile
0.0
30
20
20.0
90
70
25.0
90
70
25.1
30
20
30.0
30
30
Q3: I've tried changing the organic solvent and gradient, but the peaks are still not resolved. What's the next step?
A3: Leveraging pH to Control Ionization and Retention
For ionizable compounds, mobile phase pH is one of the most powerful tools to manipulate retention and selectivity.[7] Indazoles, being nitrogen-containing heterocycles, are weakly basic and their degree of ionization is highly dependent on pH.[8][9] By changing the pH, you can change the charge state of your analyte and impurity. The ionized (charged) form is more polar and will elute earlier in reversed-phase HPLC, while the unionized (neutral) form is more hydrophobic and will be retained longer.
Experimental Protocol: pH Scouting
Determine pKa: If possible, find the pKa of your target molecule and suspected impurities. The goal is to work at a pH that is at least 1.5-2 units away from the pKa to ensure the compound is fully protonated or deprotonated, which prevents peak splitting.[7]
Prepare Buffered Mobile Phases: Create a series of mobile phases using buffers suitable for HPLC (e.g., phosphate, formate, or acetate) at different pH values. A good starting range for a weakly basic compound would be pH 3.0, pH 4.5, and pH 7.0.
Systematic Analysis:
Equilibrate the column thoroughly with the first mobile phase (e.g., pH 3.0).
Inject the sample and record the chromatogram.
Flush the column and system completely before introducing the next pH to avoid buffer precipitation.
Repeat the analysis at each pH value.
Analyze Results: Compare the chromatograms. A change in pH will likely cause a significant shift in the retention times of the analyte and any basic or acidic impurities, often leading to successful resolution.
Diagram: Troubleshooting Workflow for Co-elution
Below is a logical workflow for addressing co-elution issues, starting from initial observation to advanced method changes.
optimizing crystallization and recrystallization solvents for 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Technical Support Center: Optimizing Crystallization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for opti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Crystallization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the crystallization and recrystallization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde. Drawing from established principles of physical chemistry and practical laboratory applications, this document is structured to address common challenges through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallization for 6,7-Dimethyl-1H-indazole-3-carbaldehyde?
A1: The primary goal is purification. Crystallization is a solid-liquid separation technique where a solid compound is dissolved in a suitable solvent at a high temperature and then allowed to crystallize as the solution cools.[1] Impurities are ideally left behind in the solution (mother liquor), resulting in a product with significantly higher purity. For 6,7-Dimethyl-1H-indazole-3-carbaldehyde, this is crucial for removing unreacted starting materials, by-products from synthesis, or residual catalysts.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal solvent should exhibit a steep solubility curve for the compound of interest. This means it should:
Dissolve the compound completely when hot (typically at or near the solvent's boiling point).[2]
Dissolve the compound poorly at low temperatures (e.g., room temperature or in an ice bath).[2]
Either not dissolve impurities at all (allowing them to be filtered off from the hot solution) or keep them fully dissolved even when the solution is cold.[2]
Be chemically inert, meaning it does not react with the compound.[2]
Be volatile enough to be easily removed from the purified crystals.[2]
Q3: Based on its structure, what class of solvents is likely to be effective for 6,7-Dimethyl-1H-indazole-3-carbaldehyde?
A3: 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound with a polar carbaldehyde group and a hydrogen-bonding N-H group, but also non-polar dimethyl-substituted benzene ring. This amphiphilic character suggests that solvents of intermediate polarity, such as alcohols (ethanol, methanol, isopropanol), or a mixed solvent system, will be most effective.[3][4] For instance, a polar solvent like ethyl acetate could be paired with a non-polar anti-solvent like heptane or hexane.[5]
Q4: Can a mixed-solvent system be used? How does it work?
A4: Yes, a mixed-solvent system is an excellent strategy when no single solvent has the ideal properties.[5] The procedure involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at a high temperature. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[6] A few more drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly, inducing crystallization.[7] This technique is particularly useful for purifying indazole derivatives.[8]
Troubleshooting Guide
This section addresses specific issues encountered during the purification of 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Problem 1: No crystals form after the hot solution has cooled.
Causality: The solution is not supersaturated. This most often occurs because too much solvent was used initially.[9]
Solutions:
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[6] The microscopic scratches provide nucleation sites for crystal growth.
Add a Seed Crystal: If available, add a tiny crystal of pure 6,7-Dimethyl-1H-indazole-3-carbaldehyde to the cooled solution to initiate crystallization.[9]
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[2] Allow the more concentrated solution to cool again slowly.
Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[6]
Problem 2: The compound "oils out" instead of forming solid crystals.
Causality: This common issue arises when the solute comes out of solution at a temperature above its own melting point, often because the solution is too highly saturated or cools too quickly.[2] It can also occur if the boiling point of the chosen solvent is higher than the melting point of the compound.
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[2]
Lower the Cooling Rate: Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a very gradual temperature decrease. Slow cooling is critical for forming an ordered crystal lattice.[1][10]
Change Solvents: Select a solvent with a lower boiling point or switch to a mixed-solvent system.
Problem 3: The yield of recovered crystals is very low.
Causality: A low yield typically indicates that a significant amount of the product remains dissolved in the cold mother liquor.
Solutions:
Minimize Solvent Usage: During the initial dissolving step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.
Ensure Thorough Cooling: Cool the solution in an ice bath for a sufficient period (e.g., at least 20-30 minutes) after it has reached room temperature to maximize precipitation.[6]
Avoid Excessive Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[6]
Consider the Mother Liquor: If the product is valuable, the mother liquor can be concentrated (by boiling off some solvent) and cooled again to obtain a second crop of crystals, which can be combined with the first if purity is acceptable.
Problem 4: The recrystallized product is still impure or has poor color.
Causality: The chosen solvent may not be effective at separating the desired compound from certain impurities. Colored impurities may be present that co-crystallize with the product.
Solutions:
Perform a Second Recrystallization: Repeating the process with a fresh portion of the same solvent, or a different solvent system, can further enhance purity.[5]
Use Activated Charcoal: If the impurity is colored, add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Optimize the Cooling Rate: Rapid crystallization can trap impurities within the crystal lattice.[9] Ensure the solution cools slowly to allow for the selective formation of pure crystals.
Data Presentation & Solvent Selection
Choosing the right solvent is the most critical step in recrystallization.[11] The following table provides data on common laboratory solvents to guide your selection process for 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Table 1: Properties of Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Suitability for 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Water
100
80.1
Poor: Likely insoluble due to aromatic rings. May be used as an anti-solvent.[8]
Ethanol
78
24.5
Excellent: Often used for indazole derivatives.[12] Good balance of polarity.
Methanol
65
32.7
Good: Higher polarity than ethanol, may be too effective (high solubility when cold).
Isopropanol
82
19.9
Good: Lower polarity than ethanol, may require more heating.
Ethyl Acetate
77
6.0
Good: Often used as a "good" solvent in a pair. Purification of related compounds often uses an EtOAc/Petroleum Ether system.[13]
Acetone
56
20.7
Moderate: Low boiling point is advantageous, but its high solvency may lead to poor recovery. Can be used in a pair with water.[8]
Toluene
111
2.4
Poor: Likely too non-polar, but may dissolve non-polar impurities well.
Heptane/Hexane
98 / 69
~1.9
Anti-Solvent: Very non-polar. Useful as the "bad" solvent in a mixed-solvent system with a more polar solvent like Ethyl Acetate.[5]
Experimental Workflows & Protocols
Workflow 1: Systematic Solvent Screening
The following diagram outlines a logical workflow for identifying an optimal solvent or solvent pair.
Caption: Workflow for selecting a suitable recrystallization solvent system.
Protocol 1: General Recrystallization Procedure
This protocol assumes a suitable solvent (e.g., ethanol) has been identified.
Dissolution: Place the crude 6,7-Dimethyl-1H-indazole-3-carbaldehyde into an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the solid has just completely dissolved.[5]
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities.
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for the formation of large, pure crystals.[10]
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[6]
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[5]
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Caption: The seven key steps of a standard laboratory recrystallization.
A Comparative Guide to the Reactivity of 6,7-Dimethyl-1H-indazole-3-carbaldehyde and 1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, indazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, indazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] The functionalization at the 3-position of the indazole ring is a critical step in the synthesis of these bioactive molecules, with 1H-indazole-3-carbaldehyde serving as a key and versatile intermediate.[3][4] This guide provides an in-depth comparison of the chemical reactivity of the unsubstituted 1H-indazole-3-carbaldehyde and its substituted analogue, 6,7-Dimethyl-1H-indazole-3-carbaldehyde. Understanding the nuanced differences in their reactivity, governed by electronic and steric effects, is paramount for optimizing reaction conditions and designing efficient synthetic routes.
Unveiling the Molecular Architecture: A Tale of Two Indazoles
1H-indazole-3-carbaldehyde is a foundational building block in the synthesis of a wide array of 3-substituted indazoles.[2][5] Its aldehyde functionality is a versatile handle for various chemical transformations, including but not limited to, Knoevenagel and Wittig condensations, reductive aminations, and the formation of other heterocyclic systems.[6][7]
6,7-Dimethyl-1H-indazole-3-carbaldehyde, on the other hand, introduces two methyl groups on the benzene portion of the indazole ring. These seemingly simple additions have profound implications for the molecule's electronic and steric properties, which in turn dictate its reactivity in chemical transformations.
The Decisive Influence of Methyl Substituents: A Theoretical Deep Dive
The difference in reactivity between these two molecules can be primarily attributed to the electronic and steric effects imparted by the two methyl groups at the 6 and 7 positions of the indazole ring.
Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect (+I effect). In 6,7-Dimethyl-1H-indazole-3-carbaldehyde, the cumulative electron-donating effect of two methyl groups increases the electron density of the indazole ring system. This increased electron density can influence the electrophilicity of the aldehyde's carbonyl carbon. A higher electron density on the ring can be relayed to the aldehyde group, making the carbonyl carbon slightly less electrophilic compared to the unsubstituted 1H-indazole-3-carbaldehyde. Consequently, reactions involving nucleophilic attack on the carbonyl carbon might proceed at a slower rate.
Steric Effects: The methyl group at the 7-position introduces significant steric hindrance around the N1-H of the pyrazole ring and can also influence the approach of reagents to the C3-aldehyde group. This steric congestion can affect the rate and outcome of reactions, particularly those involving bulky reagents or transition states. For instance, in N-alkylation reactions of the indazole scaffold, substituents at the C7 position have been shown to influence the regioselectivity of the reaction.[8][9] While the aldehyde at C3 is somewhat removed from C7, the overall molecular conformation and the accessibility of the reaction center can be impacted.
A Head-to-Head Comparison of Reactivity: Experimental Insights
While a direct, side-by-side comparative study of these two specific molecules is not extensively documented, we can extrapolate their expected reactivity in key chemical transformations based on established principles and data from related substituted indazoles.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[10] It is a cornerstone reaction for forming carbon-carbon double bonds.
1H-indazole-3-carbaldehyde: Readily undergoes Knoevenagel condensation with various active methylene compounds.[11][12]
6,7-Dimethyl-1H-indazole-3-carbaldehyde: Is expected to undergo Knoevenagel condensation. However, due to the slightly reduced electrophilicity of the carbonyl carbon from the electron-donating methyl groups, the reaction rate may be marginally slower. The steric hindrance from the 7-methyl group is less likely to have a major impact on the approach of the relatively small active methylene nucleophiles.
Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide.[13][14]
1H-indazole-3-carbaldehyde: Is a suitable substrate for the Wittig reaction to yield 3-alkenyl-1H-indazoles.[4]
6,7-Dimethyl-1H-indazole-3-carbaldehyde: The reaction is expected to proceed. The electronic effect of the methyl groups might necessitate slightly more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) to achieve comparable yields to the unsubstituted counterpart. The steric bulk of the phosphonium ylide in conjunction with the 7-methyl group could potentially influence the stereoselectivity (E/Z ratio) of the resulting alkene, although this effect is likely to be minor.
Nucleophilic Addition
Reactions involving the direct addition of nucleophiles (e.g., Grignard reagents, organolithium compounds) to the carbonyl group are fundamental transformations.
1H-indazole-3-carbaldehyde: The aldehyde is susceptible to nucleophilic attack to form secondary alcohols.
6,7-Dimethyl-1H-indazole-3-carbaldehyde: The reduced electrophilicity of the carbonyl carbon is expected to render it slightly less reactive towards nucleophiles. The steric hindrance from the 7-methyl group could also play a role, potentially disfavoring the use of very bulky nucleophiles.
The following are representative, detailed protocols for key reactions.
Protocol 1: Knoevenagel Condensation of 1H-indazole-3-carbaldehyde with Malononitrile
Objective: To synthesize 2-(1H-indazol-3-ylmethylene)malononitrile.
Materials:
1H-indazole-3-carbaldehyde
Malononitrile
Piperidine
Ethanol
Procedure:
In a round-bottom flask, dissolve 1H-indazole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
Add a catalytic amount of piperidine (2-3 drops) to the solution.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the product will precipitate out of the solution.
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired product.
Protocol 2: Wittig Reaction of 1H-indazole-3-carbaldehyde
Objective: To synthesize a 3-styryl-1H-indazole derivative.
Materials:
Benzyltriphenylphosphonium chloride
Sodium hydride (NaH) or other suitable base
Dry Tetrahydrofuran (THF)
1H-indazole-3-carbaldehyde
Procedure:
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in dry THF (15 mL) under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).
Stir the mixture at room temperature for 1 hour to generate the ylide (a color change to deep orange/red is typically observed).
Cool the reaction mixture to 0 °C and add a solution of 1H-indazole-3-carbaldehyde (1.0 mmol) in dry THF (5 mL) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Quench the reaction by the slow addition of water.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Adapting Protocols for 6,7-Dimethyl-1H-indazole-3-carbaldehyde
For 6,7-Dimethyl-1H-indazole-3-carbaldehyde, the above protocols can be adapted. It is anticipated that slightly longer reaction times or a modest increase in reaction temperature may be necessary to drive the reactions to completion due to the electronic and steric effects of the methyl groups. Careful monitoring by TLC is crucial to optimize the reaction conditions.
Caption: A workflow for the comparative reactivity screening of the two indazole-3-carbaldehydes.
Mechanism: Knoevenagel Condensation
Caption: A simplified mechanism of the Knoevenagel condensation.
Conclusion
References
RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link][2][5]
PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link][1]
ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link][11]
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link][8][9]
Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]
ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link][4]
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link][12]
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
PMC. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
J-STAGE. (2017). Nucleophilic substitution reaction of 1-methoxyindole-3-carbaldehyde. J-STAGE. [Link]
LOCKSS. (n.d.). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. [Link]
Semantic Scholar. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. Semantic Scholar. [Link]
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
Journal of the American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link]
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
PMC. (n.d.). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PMC. [Link]
A Guide to the Spectroscopic Characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde by NMR
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stand...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block.
While experimental spectra for this specific molecule are not widely published, this guide will present a detailed, predicted analysis based on extensive empirical data from closely related analogues. By comparing the spectral data of various substituted 1H-indazole-3-carbaldehydes, we can confidently assign the chemical shifts and coupling patterns for the target molecule. This comparative approach not only allows for the validation of the predicted data but also serves as a valuable reference for scientists working with this class of compounds.
The Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a significant pharmacophore, often considered a bioisostere of indole.[1] Its unique hydrogen bonding capabilities make it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[1] The 3-carbaldehyde functional group provides a versatile handle for further synthetic modifications, making compounds like 6,7-Dimethyl-1H-indazole-3-carbaldehyde valuable intermediates in the synthesis of diverse compound libraries.[2][3]
Predicted ¹H and ¹³C NMR Spectral Data for 6,7-Dimethyl-1H-indazole-3-carbaldehyde
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. These predictions are derived from the analysis of experimentally obtained data for a series of substituted 1H-indazole-3-carbaldehydes, as detailed in the subsequent comparison section.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Assignment
Predicted J (Hz)
~14.0
Broad Singlet
N-H
-
~10.1
Singlet
CHO
-
~7.9
Doublet
H-4
~8.0
~7.1
Doublet
H-5
~8.0
~2.5
Singlet
7-CH₃
-
~2.3
Singlet
6-CH₃
-
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~187.0
CHO
~144.0
C-7a
~142.0
C-3
~138.0
C-6
~128.0
C-4
~122.0
C-5
~120.0
C-7
~110.0
C-3a
~20.0
7-CH₃
~16.0
6-CH₃
Comparative Analysis with Structurally Related Analogues
The prediction of the NMR spectra for 6,7-Dimethyl-1H-indazole-3-carbaldehyde is grounded in the experimental data of similar compounds. The following tables provide a comparative overview of ¹H and ¹³C NMR data for various substituted 1H-indazole-3-carbaldehydes.
The predicted chemical shifts for 6,7-Dimethyl-1H-indazole-3-carbaldehyde are based on established principles of NMR spectroscopy and the observed trends in the comparative data.
¹H NMR: The aldehyde proton (CHO) is expected to be the most downfield singlet, typically above 10 ppm. The N-H proton of the indazole ring is also significantly deshielded and appears as a broad singlet at even lower field, often around 14 ppm in DMSO-d₆. The aromatic protons H-4 and H-5 will form an AX system, appearing as doublets with a typical ortho coupling constant of approximately 8.0 Hz. The methyl groups at positions 6 and 7 are expected to be singlets in the aliphatic region, with the 7-methyl group likely being slightly more deshielded due to its proximity to the pyrazole ring.
¹³C NMR: The aldehyde carbonyl carbon (CHO) will be the most downfield signal, typically around 187 ppm. The quaternary carbons of the indazole ring (C-3, C-3a, C-7a) and the substituted carbons (C-6, C-7) can be assigned based on their expected chemical shifts and comparison with the analogues. The carbons bearing a proton (C-4, C-5) will appear in the aromatic region, and their assignments can be confirmed with a Heteronuclear Single Quantum Coherence (HSQC) experiment. The methyl carbons will be the most upfield signals.
Experimental Protocols
Synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
A general and effective method for the synthesis of 1H-indazole-3-carbaldehydes is the nitrosation of the corresponding indole precursor.[2][3]
Materials:
6,7-Dimethyl-1H-indole
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Dimethylformamide (DMF)
Water
Ethyl acetate (EtOAc)
Brine
Magnesium sulfate (MgSO₄)
Procedure:
Prepare a solution of sodium nitrite in a mixture of water and DMF in a round-bottom flask and cool to 0 °C in an ice bath.
Slowly add hydrochloric acid to the cooled sodium nitrite solution while maintaining the temperature at 0 °C.
In a separate flask, dissolve 6,7-Dimethyl-1H-indole in DMF.
Add the indole solution dropwise to the nitrosating mixture at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
Upon completion, extract the reaction mixture with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Remove the solvent under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain pure 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
NMR Sample Preparation and Analysis
Sample Preparation:
Weigh approximately 5-10 mg of the purified product.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters (Typical):
Instrument: 400 MHz NMR Spectrometer
¹H NMR:
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay: 1.0 s
Acquisition Time: 4.0 s
¹³C NMR:
Pulse Program: zgpg30
Number of Scans: 1024
Relaxation Delay: 2.0 s
Acquisition Time: 1.2 s
Visualizing the Workflow and Structure
Caption: Workflow for the synthesis and NMR analysis of the target compound.
Caption: Structure of 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H and ¹³C NMR spectra of 6,7-Dimethyl-1H-indazole-3-carbaldehyde. By leveraging comparative analysis with known analogues, we can confidently assign the spectral features of this important synthetic intermediate. The detailed experimental protocols and workflows offer practical guidance for researchers in the synthesis and characterization of this and related indazole derivatives, ensuring high standards of scientific integrity and reproducibility in drug discovery and development.
References
D. Tilly, C. Orvain, F. Berrée, B. Carboni, F. G. P. Faucon, X. Franck, An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles, RSC Adv., 2018 , 8, 10385-10394. ([Link])
Supporting Information for Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations, Beilstein J. Org. Chem., 2017 , 13, 2456–2465. ([Link])
Supporting Information for Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination, J. Org. Chem., 2021 , 86, 6, 4533–4543. ([Link])
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums, Indonesian Journal of Science and Technology, 2021 , 6(3), 517-538. ([Link])
Basic 1H- and 13C-NMR Spectroscopy by Y. Takeuchi and A. P. Marchand. ([Link])
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study, Journal of Medicinal and Chemical Sciences, 2022 , 5(2), 224-237. ([Link])
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. Designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative framework, grounding the interpretation of spectral data in established principles and contrasting it with alternative analytical methods for a comprehensive structural elucidation workflow.
The Strategic Role of FTIR in Compound Characterization
In the rapid-paced environment of drug discovery and development, swift and unambiguous confirmation of molecular structure is paramount. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed atomic connectivity and mass information, FTIR spectroscopy remains an indispensable frontline tool. Its power lies in the rapid and non-destructive identification of key functional groups. For a molecule like 6,7-Dimethyl-1H-indazole-3-carbaldehyde, FTIR provides immediate, confirmatory evidence for the presence of the critical aldehyde carbonyl (C=O), the N-H bond of the indazole ring, and the aromatic system, often in a matter of minutes. This allows for quick verification of reaction success before committing to more time-intensive analyses.
The workflow for characterizing a novel or synthesized compound logically begins with techniques that confirm the core structural features. FTIR and MS are often employed first for this purpose, followed by detailed NMR for precise structural mapping.
Caption: A typical workflow for small molecule structural elucidation.
Deconstructing 6,7-Dimethyl-1H-indazole-3-carbaldehyde: Predicted FTIR Peaks
The infrared spectrum of a molecule is a direct reflection of the vibrations of its constituent bonds. By analyzing the structure of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, we can predict the characteristic absorption bands based on well-established correlation tables. The structure contains an indazole ring system (a fused benzene and pyrazole ring), two methyl groups, and a carbaldehyde substituent.
Caption: Key vibrating bonds in 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
The following table summarizes the predicted FTIR absorption bands. For enhanced accuracy, these predictions are compared with experimental data from the parent compound, 1H-indazole-3-carbaldehyde[1].
Vibrational Mode
Functional Group
Predicted Range (cm⁻¹)
Expected Intensity
Comparative Notes & References
N-H Stretch
Indazole Ring
3300 - 3100 (broad)
Medium
This is a hallmark of the 1H-indazole tautomer. The broadness is due to hydrogen bonding in the solid state. The parent compound shows a broad peak around 3254 cm⁻¹.[1][2]
Aromatic C-H Stretch
Indazole Ring
3100 - 3000
Medium to Weak
These bands appear at slightly higher frequencies than aliphatic C-H stretches.[3]
Aliphatic C-H Stretch
Methyl Groups (-CH₃)
3000 - 2850
Medium
Characteristic symmetric and asymmetric stretching from the two methyl groups.[4][5]
Aldehyde C-H Stretch
Aldehyde (-CHO)
2850 - 2800 & 2750 - 2700
Weak to Medium
A key diagnostic feature for aldehydes. Often appears as a pair of weak bands (Fermi resonance), with one near 2720 cm⁻¹ being particularly useful.[6][7]
Carbonyl (C=O) Stretch
Aldehyde (-CHO)
1710 - 1685
Strong
This is typically the most intense band in the spectrum. Conjugation with the indazole ring system lowers the frequency from a typical aliphatic aldehyde (1740-1720 cm⁻¹). The parent compound shows a strong band at 1671 cm⁻¹.[1][6][8]
C=C and C=N Stretches
Aromatic/Indazole Ring
1620 - 1450
Medium to Strong
Multiple bands are expected in this region due to the complex vibrations of the fused aromatic system. The parent compound exhibits bands at 1458 cm⁻¹.[3][9]
C-H Bending (In-plane)
Methyl & Aromatic
1470 - 1350
Medium
Includes scissoring and bending vibrations of the methyl groups and in-plane bending of aromatic C-H.[10]
C-H Bending (Out-of-plane)
Aromatic Ring
900 - 675
Strong
The substitution pattern on the benzene ring influences the position of these strong bands, making them highly diagnostic for isomer identification.[3]
Comparative Analysis: FTIR vs. Other Spectroscopic Techniques
While FTIR is excellent for functional group identification, a comprehensive analysis relies on complementary techniques.
Technique
Information Provided
Strengths for this Molecule
Limitations
FTIR Spectroscopy
Presence of functional groups (N-H, C=O, C-H types, aromatic ring).
Fast, non-destructive, excellent for confirming the aldehyde and indazole moieties.
Provides no information on atomic connectivity or molecular weight. Cannot distinguish between isomers with the same functional groups.
¹H and ¹³C NMR
Detailed map of the carbon-hydrogen framework, including connectivity, chemical environment of each atom, and stereochemistry.
Unambiguously determines the substitution pattern (6,7-dimethyl) and confirms the aldehyde proton signal (~10 ppm). Essential for distinguishing between N1 and N2 isomers.[2][11]
Longer acquisition time, requires more sample, and more complex data interpretation.
Mass Spectrometry (MS)
Precise molecular weight and fragmentation patterns.
Confirms the molecular formula (C₁₀H₁₀N₂O). Fragmentation can provide clues about the structure.
Does not typically distinguish between isomers on its own (e.g., 5,6-dimethyl vs. 6,7-dimethyl).
This multi-technique approach ensures a self-validating system for structural confirmation, a cornerstone of scientific trustworthiness.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following is a generalized protocol for analyzing a solid sample like 6,7-Dimethyl-1H-indazole-3-carbaldehyde using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common modern technique that requires minimal sample preparation.
Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.
Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal).
Spatula.
The sample: 6,7-Dimethyl-1H-indazole-3-carbaldehyde (1-2 mg).
Solvent for cleaning (e.g., Isopropanol or Acetone).
Lint-free wipes.
Procedure:
Background Scan:
Ensure the ATR crystal is clean. Wipe it gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.
Run a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
Sample Application:
Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.
Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common cause of poor-quality spectra.
Sample Scan:
Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Data Processing & Cleaning:
The software will automatically subtract the background spectrum from the sample spectrum.
Perform an ATR correction if the option is available and required for library searching, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
Clean the ATR crystal and press arm thoroughly with a solvent-dampened wipe after the analysis is complete.
Conclusion
The FTIR spectrum of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is characterized by several key diagnostic peaks. The strong carbonyl absorption around 1670-1690 cm⁻¹ confirms the aldehyde, while the broad N-H stretch above 3100 cm⁻¹ is indicative of the 1H-indazole core. Additional features such as the weak aldehyde C-H stretches near 2720 cm⁻¹ and 2820 cm⁻¹ , and the various C-H and aromatic ring vibrations provide a unique fingerprint for the molecule. When used as part of a holistic analytical workflow that includes NMR and MS, FTIR spectroscopy serves as a rapid and reliable tool for the structural verification of this important synthetic intermediate.
References
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Gallavardin, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of 6,7-Dimethyl-1H-indazole-3-carbaldehyde: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and medicinal chemistry, the indazole scaffold is a cornerstone, with derivatives of 1H-indazole-3-carbaldehyde serving a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the indazole scaffold is a cornerstone, with derivatives of 1H-indazole-3-carbaldehyde serving as crucial intermediates in the synthesis of a multitude of bioactive compounds.[1][2] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their therapeutic efficacy and safety. Unambiguous structural validation is therefore not merely a confirmatory step but a critical component of the research and development pipeline.
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography as the "gold standard" for the structural elucidation of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, alongside its principal alternatives. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions for their structural validation workflows.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's three-dimensional structure.[3][4] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, we can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and intermolecular interactions.[3]
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder of 6,7-Dimethyl-1H-indazole-3-carbaldehyde to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
Step 1: Synthesis and Purification
The synthesis of 6,7-Dimethyl-1H-indazole-3-carbaldehyde can be achieved through various methods, with a common approach being the nitrosation of the corresponding 6,7-dimethyl-1H-indole.[2][5] Following synthesis, rigorous purification, typically by column chromatography, is essential to remove impurities that could hinder crystallization.
Step 2: Crystallization
The formation of high-quality single crystals is often the most challenging step.[6][7] The choice of solvent and crystallization technique is critical and often determined empirically.
Slow Evaporation: A straightforward method where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[6] Common solvents for indazole derivatives include ethanol, methanol, and ethyl acetate.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial within a larger sealed container holding a solvent in which the compound is less soluble (the "anti-solvent").[8] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
Step 3: X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then "solved" using computational methods, and subsequently "refined" to improve the fit between the calculated and observed diffraction data. The final output is a detailed three-dimensional model of the molecule.
Data Presentation: Crystallographic Data for an Indazole Derivative
While a specific crystal structure for 6,7-Dimethyl-1H-indazole-3-carbaldehyde is not publicly available, the following table presents typical crystallographic data for a related indazole derivative to illustrate the expected results.
Parameter
Example Value for a Related Indazole Derivative
Description
Crystal Data
Chemical Formula
C₁₀H₁₀N₂O
The elemental composition of the molecule in the crystal.
Formula Weight
174.20 g/mol
The molar mass of the compound.
Crystal System
Monoclinic
The crystal system describes the symmetry of the unit cell.
Space Group
P2₁/n
The space group provides a detailed description of the symmetry elements within the crystal.
Data Collection
Radiation
Mo Kα (λ = 0.71073 Å)
The wavelength of the X-rays used for the diffraction experiment.
Temperature
293(2) K
The temperature at which the data was collected.
Refinement
R-factor (R₁)
0.045
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)
1.05
An indicator of the quality of the structure refinement. A value close to 1 is considered good.
Experimental Workflow Visualization
Caption: Workflow for the structural validation of 6,7-Dimethyl-1H-indazole-3-carbaldehyde using X-ray crystallography.
Alternative and Complementary Structural Elucidation Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable insights, especially when single crystals are unobtainable or when understanding the molecule's behavior in solution is crucial.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[3] For 6,7-Dimethyl-1H-indazole-3-carbaldehyde, ¹H and ¹³C NMR would provide key information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Data for a Related Indazole-3-carbaldehyde:
δ 10.20 (s, 1H): Aldehyde proton (-CHO)
δ 8.14 (d, 1H), 7.70 (d, 1H), 7.49 (t, 1H), 7.37 (t, 1H): Protons on the indazole ring system
δ 2.5 (s, 6H): Protons of the two methyl groups (expected for 6,7-dimethyl substitution)
δ 14.17 (brs, 1H): NH proton of the indazole ring[5]
¹³C NMR Data for a Related Indazole-3-carbaldehyde:
δ 187.4: Aldehyde carbonyl carbon
δ 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2: Carbons of the indazole ring system[5]
While NMR provides excellent information on the 2D structure and connectivity, it does not directly provide the 3D arrangement, bond lengths, or bond angles with the precision of X-ray crystallography.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and molecular docking, can predict the three-dimensional structure and electronic properties of molecules.[9][10] These techniques are particularly useful for:
Predicting stable conformations: Identifying the most likely spatial arrangement of the atoms.
Simulating molecular interactions: Understanding how the molecule might bind to a biological target.[11][12]
Corroborating experimental data: Comparing predicted NMR spectra with experimental results.
However, it is crucial to remember that these are theoretical models and require experimental validation.
Caption: Interplay between different structural validation techniques.
Conclusion
For the definitive structural validation of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, single-crystal X-ray crystallography remains the unparalleled gold standard, providing unambiguous, high-resolution three-dimensional information. However, a comprehensive structural characterization strategy often involves a synergistic approach. NMR spectroscopy provides essential information on the molecule's structure and behavior in solution, while computational chemistry offers valuable predictive insights that can guide experimental work. By understanding the strengths and limitations of each technique, researchers can build a robust and self-validating system for the structural elucidation of novel compounds, thereby accelerating the drug discovery and development process.
References
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Staples, R. J. (1998). Getting Crystals Your Crystallographer Will Treasure. MIT Department of Chemistry OpenCourseWare.
Kolesnikov, A., et al. (2018). Synthesis and evaluation of anti-tumor activity of new 6-azaindazole derivatives. Molecules, 23(10), 2469.
Menichincheri, M., et al. (2016). Discovery of entrectinib: a new 3-aminoindazole derivative as a potent and selective ALK, ROS1, and TRK inhibitor. Journal of Medicinal Chemistry, 59(11), 5363-5378.
Liu, Y., et al. (2017). Structure-guided design of 1H-indazole derivatives as potent EGFR T790M kinase inhibitors. European Journal of Medicinal Chemistry, 138, 986-997.
Dong, Y., et al. (2019). Design, synthesis, and biological evaluation of novel 1H-indazole derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 1-11.
Norman, P. (2014). Selective pan-Janus kinase (JAK) inhibitors. Drugs of the Future, 39(5), 325.
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Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1863.
Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. (2025). BenchChem.
Singh, P., et al. (2023). Synthesis, molecular docking, and DFT studies on novel indazole derivatives. RSC Advances, 13(28), 19335-19353.
Lee, J., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society.
A Technical Guide to Computational Docking Studies of 1H-Indazole-3-Carboxamide Derivatives. (2025). BenchChem.
Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Organic & Biomolecular Chemistry, 16(21), 3943-3947.
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A Comparative Guide to the Binding Affinity of Substituted Indazole Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the backbone of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the indazole scaffold has emerged as a "privileged structure," forming the backbone of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the binding affinities of a series of 5-ethylsulfonyl-indazole-3-carbohydrazide analogs, with a particular focus on their dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3] Understanding the structure-activity relationships (SAR) within this analog series is crucial for researchers and drug development professionals aiming to design next-generation therapeutics for oncology.
The Significance of Targeting VEGFR-2 and EGFR in Oncology
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Overexpression of VEGFR-2 is a hallmark of many solid tumors.[4] EGFR, another receptor tyrosine kinase, plays a pivotal role in cell proliferation, survival, and migration.[3] The dual inhibition of both VEGFR-2 and EGFR signaling pathways is a promising strategy to overcome drug resistance and achieve a more potent anti-cancer effect.[3]
Understanding the Indazole Core as a Hinge-Binding Motif
The indazole core is a well-established hinge-binding motif for many kinases.[2] The nitrogen atoms of the indazole ring form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The overall binding affinity and selectivity are then determined by the various substituents that extend from the indazole core to interact with other regions of the active site, such as the solvent-exposed regions and specific hydrophobic pockets.[2]
Comparative Analysis of 5-Ethylsulfonyl-indazole-3-carbohydrazide Analogs
A recent study by Gedawy et al. (2023) provides a compelling dataset for comparing the binding affinities of a series of novel 5-ethylsulfonyl-indazole-3-carbohydrazides.[3] The inhibitory activities of these compounds were evaluated against both EGFR and VEGFR-2, providing valuable insights into their dual-inhibitory potential.
Table 1: Comparative in vitro Inhibitory Activity (IC50) of 5-Ethylsulfonyl-indazole-3-carbohydrazide Analogs
Compound ID
R Group (Substitution on the phenyl ring of the carbohydrazide moiety)
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 reveals several key structure-activity relationships:
Impact of Substituents on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring significantly influence the inhibitory potency.
Electron-donating groups, such as methoxy (7i, 7j, 7k), generally lead to potent inhibition of both EGFR and VEGFR-2.[3]
The presence of a pyridine ring with a methoxy group (7k) resulted in the most potent compound in the series against both kinases, suggesting a favorable interaction within the binding pocket.[3]
A simple methyl group (7l) or a chloro group (7o) also conferred potent dual inhibitory activity.[3]
The Role of the Sulfonyl Moiety: The 5-ethylsulfonyl group on the indazole core is a critical feature for the observed activity, likely contributing to favorable interactions within the active site.[3]
Experimental Methodologies for Determining Binding Affinity
To ensure the trustworthiness and reproducibility of binding affinity data, it is essential to employ robust and well-validated experimental protocols. The following outlines a general workflow for evaluating kinase inhibitors.
Workflow for Evaluating Kinase Inhibitors
Caption: A general workflow for the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 values of test compounds against a specific kinase.
1. Reagent Preparation:
Kinase Buffer: Prepare a suitable kinase buffer, typically containing a buffering agent (e.g., HEPES), a magnesium salt (e.g., MgCl2), a reducing agent (e.g., DTT), and a non-ionic detergent (e.g., Brij-35).
Kinase: Reconstitute the purified kinase enzyme in the kinase buffer to the desired concentration.
Substrate: Prepare a solution of the specific peptide or protein substrate for the kinase in the kinase buffer.
ATP: Prepare a stock solution of ATP in the kinase buffer. The final concentration used in the assay should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
Test Compounds: Prepare serial dilutions of the indazole analogs in a suitable solvent (e.g., DMSO) and then further dilute in the kinase buffer.
2. Assay Procedure:
Add a defined amount of the kinase to the wells of a microplate.
Add the serially diluted test compounds to the wells.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration, ensuring the reaction remains in the linear range.
Stop the reaction by adding a stop solution (e.g., EDTA).
3. Detection:
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., LanthaScreen®, HTRF®).
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
4. Data Analysis:
Subtract the background signal (no enzyme control) from all readings.
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LanthaScreen® Eu Kinase Binding Assay: A TR-FRET Approach
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that directly measures the binding of an inhibitor to the kinase active site.
Principle:
The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that also binds to the kinase's ATP-binding site. When both are bound, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Workflow for LanthaScreen® Eu Kinase Binding Assay
Caption: A simplified workflow for the LanthaScreen® Eu Kinase Binding Assay.
Conclusion and Future Directions
The comparative analysis of 5-ethylsulfonyl-indazole-3-carbohydrazide analogs demonstrates the potential of this scaffold for the development of potent dual inhibitors of VEGFR-2 and EGFR. The structure-activity relationships identified in this guide provide a rational basis for the design of new analogs with improved potency and selectivity. Future efforts should focus on further optimization of the substituents on the terminal phenyl ring and exploration of modifications at other positions of the indazole core to enhance the overall pharmacological profile of these promising anti-cancer agents. The application of robust and validated binding assays, such as the ones described herein, will be critical in guiding these drug discovery endeavors.
References
Gedawy, A. M., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163695. [Link]
Gedawy, A. M., et al. (2022). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Scientific Reports, 12(1), 20173. [Link]
Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature reviews Drug discovery, 3(8), 711-715.
Pathania, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1493-1536. [Link]
A Senior Application Scientist's Guide to the Characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal characterization of novel chemical entities is the bedrock of scientific integr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a key building block in the synthesis of pharmacologically active indazole derivatives. As a Senior Application Scientist, my objective is to present not just a series of protocols, but a logical framework for establishing a well-characterized in-house analytical reference standard, particularly in the absence of a commercially available counterpart.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as kinase inhibitors and other therapeutic agents.[1][2] The precise substitution pattern on the indazole ring, such as the dimethyl substitution at the 6 and 7 positions, can significantly influence biological activity. Consequently, the unambiguous identification and purity assessment of synthetic intermediates like 6,7-Dimethyl-1H-indazole-3-carbaldehyde are paramount.
This guide will navigate through the essential analytical techniques, from structural elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to purity determination using High-Performance Liquid Chromatography (HPLC). We will also explore the rationale behind experimental choices and the importance of orthogonal methods to build a comprehensive and trustworthy characterization package.
The Imperative for a Well-Characterized Reference Standard
An analytical reference standard serves as the benchmark against which all subsequent batches of a chemical substance are measured. Its identity, purity, and potency must be established with the highest degree of confidence. While pharmacopeial standards from bodies like the USP and EP are the gold standard, for novel compounds like 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a commercial standard may not exist. Therefore, the onus is on the developing laboratory to create and thoroughly characterize an "in-house" reference standard.
The typical workflow for establishing an in-house reference standard is a multi-step process, as illustrated below.
Caption: Proposed synthetic route for 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
A detailed experimental protocol, adapted from the synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde, is provided below.
[3]
Experimental Protocol: Synthesis
In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and N,N-Dimethylformamide (DMF) and cool the solution to 0 °C.
Slowly add 2 N hydrochloric acid (HCl) to the solution while maintaining the temperature at 0 °C.
After stirring for 10 minutes, a solution of 6,7-dimethylindole in DMF is added dropwise over a period of 2 hours.
The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
The mixture is extracted three times with ethyl acetate.
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to yield 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Structural Elucidation: A Multi-faceted Approach
Confirming the chemical structure of the synthesized material is a critical step. A combination of spectroscopic techniques provides a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Characteristics:
Based on data for similar indazole-3-carbaldehydes, the following proton signals are anticipated for 6,7-Dimethyl-1H-indazole-3-carbaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆):
Proton
Expected Chemical Shift (δ, ppm)
Multiplicity
Notes
Aldehyde (-CHO)
~10.2
Singlet
A downfield singlet characteristic of an aldehyde proton.
Indazole N-H
>13.0
Broad Singlet
A highly deshielded proton, often broad due to exchange.
Aromatic Protons
7.0 - 8.0
Doublets/Multiplets
The protons on the benzene ring of the indazole core.
Methyl Protons (-CH₃)
~2.5
Singlets
Two distinct singlets for the two methyl groups.
For comparison, the ¹H NMR spectrum of 7-Methyl-1H-indazole-3-carboxaldehyde in CDCl₃ shows the aldehyde proton at δ 10.31 (s, 1H) and the methyl protons at δ 2.62 (s, 3H).
[1]
Expected ¹³C NMR Spectral Characteristics:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Carbon
Expected Chemical Shift (δ, ppm)
Notes
Aldehyde Carbonyl (-CHO)
~187
A downfield signal characteristic of an aldehyde carbonyl.
Aromatic/Heterocyclic Carbons
110 - 150
Multiple signals corresponding to the carbons of the indazole ring.
Methyl Carbons (-CH₃)
~15 - 20
Two signals for the two methyl groups.
For 7-Methyl-1H-indazole-3-carboxaldehyde, the aldehyde carbon appears at δ 187.7 ppm.
[1]
Experimental Protocol: NMR Spectroscopy
Dissolve 5-10 mg of the purified 6,7-Dimethyl-1H-indazole-3-carbaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
Process the data, including Fourier transformation, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition.
Expected Mass Spectrometric Data:
Molecular Formula: C₁₀H₁₀N₂O
Molecular Weight: 174.20 g/mol
Expected [M+H]⁺ ion in HRMS (ESI+): 175.0815
Experimental Protocol: LC-MS
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile/water.
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Purity Assessment: The Importance of Orthogonal Methods
Purity is a critical attribute of a reference standard. Employing orthogonal analytical methods, which rely on different separation principles, provides a high degree of confidence in the purity value.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity determination in the pharmaceutical industry. A reversed-phase method is typically suitable for a molecule like 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Experimental Protocol: Reversed-Phase HPLC
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute any less polar impurities.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound)
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with an Alternative Standard
In the absence of a commercial reference standard for 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a closely related and well-characterized compound can be used as a comparative standard for method development and as a qualitative check. A suitable alternative would be the commercially available 1H-Indazole-3-carbaldehyde .
The Certificate of Analysis (CoA): The Culmination of Characterization
The Certificate of Analysis is the formal document that summarizes all the characterization data for the reference standard. It should include:
Product Name and Structure: 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Lot Number: A unique identifier for the batch.
Date of Analysis: The date the characterization was performed.
Appearance: A description of the physical state and color.
Identity: Confirmation by ¹H NMR, ¹³C NMR, and MS.
Purity: Determined by HPLC (and potentially other methods like qNMR).
Storage Conditions: Recommended storage to ensure stability.
Conclusion: A Foundation of Quality for Drug Discovery
The comprehensive characterization of an analytical reference standard for a novel compound like 6,7-Dimethyl-1H-indazole-3-carbaldehyde is a scientifically rigorous process that underpins the quality and reliability of all subsequent research and development activities. By employing a multi-technique approach encompassing synthesis, structural elucidation, and purity assessment, researchers can establish an in-house reference standard with a high degree of confidence. This guide provides a robust framework and detailed protocols to achieve this critical objective, ensuring a solid foundation for the advancement of promising indazole-based therapeutic agents.
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Synthesis of substituted indole-3-carboxaldehyde deriv
Rh(III)‐catalyzed synthesis of 2H‐indazole‐3‐carbaldehydes.
Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
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An In-depth Technical Guide to the Physical Characteristics of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.
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A Senior Application Scientist's Guide to the Safe and Compliant Disposal of 6,7-Dimethyl-1H-indazole-3-carbaldehyde
Introduction: A Commitment to Safety Beyond the Bench In the fast-paced world of drug discovery and scientific research, our focus is often on synthesis, experimentation, and data analysis. However, the lifecycle of a ch...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Commitment to Safety Beyond the Bench
In the fast-paced world of drug discovery and scientific research, our focus is often on synthesis, experimentation, and data analysis. However, the lifecycle of a chemical reagent does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment, protecting our ecosystem, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-Dimethyl-1H-indazole-3-carbaldehyde, grounded in established safety principles and regulatory standards. As your partner in research, we are committed to providing value that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While specific toxicological and environmental data for 6,7-Dimethyl-1H-indazole-3-carbaldehyde is not extensively published, we can infer its potential hazards based on the known properties of related indazole and aldehyde compounds.[1][2][3] Indazole derivatives are known to be biologically active, and aldehydes can be irritants.[3][4][5]
Based on data from analogous compounds, 6,7-Dimethyl-1H-indazole-3-carbaldehyde should be handled as a substance that is:
A potential cause of respiratory irritation. [6][7][8][9]
There is currently no data to suggest persistence, bioaccumulation, or significant aquatic toxicity, but it is prudent to prevent its release into the environment.[9]
Table 1: Hazard Profile Summary for Indazole-3-Carbaldehyde Analogs
Hazard Classification
GHS Pictogram
Signal Word
Hazard Statement
Acute Toxicity, Oral (Category 4)
GHS07
Warning
H302: Harmful if swallowed
Skin Irritation (Category 2)
GHS07
Warning
H315: Causes skin irritation
Eye Irritation (Category 2A)
GHS07
Warning
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
GHS07
Warning
H335: May cause respiratory irritation
This data is based on closely related indazole compounds and should be used as a precautionary guideline.[6][7][8][9]
Pre-Disposal Protocol: Preparation and Segregation
Proper preparation is the cornerstone of safe chemical waste disposal. Hasty or improper segregation can lead to dangerous chemical reactions, personal injury, and regulatory violations.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.[10][11]
Safety Goggles or Face Shield: Protects against splashes to the eyes.[6][12]
Nitrile Gloves: Ensure gloves are compatible with the chemical and inspect them for any tears or holes before use.[10][13]
Laboratory Coat: Provides a barrier against spills on skin and clothing.[10][11]
Step 2: Waste Segregation
It is critical to segregate chemical waste to prevent incompatible materials from mixing.[14]
Solid Waste: Collect unused or contaminated 6,7-Dimethyl-1H-indazole-3-carbaldehyde powder in a designated solid waste container. This includes any contaminated items like weighing paper or paper towels used for minor clean-ups.
Liquid Waste: If the compound has been dissolved in a solvent, it must be collected in a designated liquid waste container. This container should be segregated based on the solvent type (e.g., halogenated or non-halogenated organic solvent waste).[14] Never mix aqueous waste with solvent-based waste.
Step 3: Container Selection and Handling
The integrity of the waste container is crucial for safe storage and transport.
Compatibility: Use a container made of a material compatible with the chemical waste. For solid indazole waste, a high-density polyethylene (HDPE) or glass container is suitable.[15]
Leak-Proof and Sealable: The container must be leak-proof and have a tightly fitting screw cap to prevent spills and the release of vapors.[15][16]
Headspace: Do not overfill liquid waste containers. Leave at least 5-10% of the container volume as empty headspace to allow for thermal expansion.[15][16]
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[10][14]
Label Contents Clearly: The label must clearly state "Hazardous Waste" and list all the chemical constituents by their full name, including solvents and their approximate concentrations.[15]
Deface Original Labels: If reusing a reagent bottle for waste collection, completely remove or deface the original product label to avoid confusion.[15][16]
Date of Accumulation: Note the date when the waste was first added to the container.
Disposal Procedure: The Path to Compliance
The recommended and most compliant method for disposing of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is through a licensed professional waste disposal company.[6] Direct disposal into the trash or down the drain is not permissible for this class of chemical.[17]
Workflow for Compliant Disposal
Caption: Disposal workflow for 6,7-Dimethyl-1H-indazole-3-carbaldehyde.
Step-by-Step Guide:
Collection: Carefully transfer the solid waste or waste solution into the appropriately labeled hazardous waste container. Avoid generating dust when handling the solid powder.[7]
Storage: Tightly seal the waste container and store it in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[6] These companies will ensure the final disposal is conducted in a compliant manner, typically through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.
Disposal of Empty Containers:
An "empty" container that held 6,7-Dimethyl-1H-indazole-3-carbaldehyde is not considered general waste until it has been properly decontaminated.[16]
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[16]
Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous liquid waste.[15][16]
Final Disposal of Container: Once triple-rinsed and air-dried in a ventilated area like a fume hood, the original labels should be completely defaced or removed. The clean container can then be disposed of as regular laboratory glass or plastic waste, or reused for the collection of compatible waste.[16]
Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, immediate response plan is vital.
For large spills, evacuate the area and contact your institution's EHS office immediately.
In Case of Personal Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13][18]
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6][13][18]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][13]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][13]
The proper disposal of 6,7-Dimethyl-1H-indazole-3-carbaldehyde is not merely a procedural task but a reflection of our commitment to safety, environmental stewardship, and scientific excellence. By adhering to these guidelines, you contribute to a safer laboratory for yourself and your colleagues and ensure that our pursuit of knowledge does not come at the cost of environmental health. Always consult your institution's specific waste disposal policies and your local regulations to ensure full compliance.
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material safety data sheet - chemical product and company identification - 魏氏试剂. (n.d.).
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Laboratory Hazardous Waste Management. (n.d.).
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SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
Safety Data Sheet - Cayman Chemical. (2025, October 6).
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Ministry of Environment -Content. (2002, January 9).
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Chemical Waste Disposal Guidelines. (n.d.).
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Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15).
Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
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safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
Indazole | 271-44-3 - ChemicalBook. (2026, March 10).
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.).
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (n.d.).
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC. (n.d.).
A Senior Application Scientist's Guide to Handling 6,7-Dimethyl-1H-indazole-3-carbaldehyde: Personal Protective Equipment (PPE) and Safety Protocols
This guide provides essential safety and handling information for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. As a dedicated partner in your research, we prioritize providing value beyond the product itself, building a foun...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and handling information for 6,7-Dimethyl-1H-indazole-3-carbaldehyde. As a dedicated partner in your research, we prioritize providing value beyond the product itself, building a foundation of trust through scientific rigor and a commitment to laboratory safety. The following protocols are designed to offer clear, actionable guidance for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
6,7-Dimethyl-1H-indazole-3-carbaldehyde belongs to the family of aromatic aldehydes, which are known for their reactivity. Based on data from similar indazole-based structures, this compound is anticipated to present several key hazards.[1][2][3] Understanding the causality of these risks is fundamental to selecting the appropriate PPE.
Skin and Eye Irritation: The aldehyde functional group can react with biological nucleophiles, such as amino acids in skin and eye tissues, leading to irritation.[1][2][3][4] Prolonged contact may cause more severe reactions. Therefore, preventing direct contact is paramount.
Respiratory Tract Irritation: As a fine, crystalline solid, the compound can be easily aerosolized.[5] Inhaling the dust can irritate the mucous membranes of the respiratory system.[1][2][3]
Harmful if Swallowed: Oral toxicity is a concern with many heterocyclic compounds.[1][3][6] Ingestion can lead to systemic effects.
These hazards necessitate a multi-layered PPE approach to create a reliable barrier between the researcher and the chemical.
The Core PPE Ensemble: A Non-Negotiable Baseline
For any task involving 6,7-Dimethyl-1H-indazole-3-carbaldehyde, a standard ensemble of PPE is required. This forms the foundation of safe handling, upon which task-specific additions are made.
Protective Clothing: A fully buttoned, long-sleeved laboratory coat is mandatory. For operations with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7][8]
Eye and Face Protection: At a minimum, ANSI Z87-compliant safety glasses with side shields are required. However, due to the high potential for serious eye irritation, chemical splash goggles are strongly recommended for all procedures, especially when handling liquids or creating solutions.[7][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8][10]
Hand Protection: Chemical-resistant gloves are essential. Not all glove materials offer the same level of protection. For aldehydes, butyl rubber or nitrile gloves are recommended.[7][9] Always check the manufacturer's glove compatibility data. It is critical to inspect gloves for any signs of degradation or punctures before each use and to remove them promptly and properly after handling the chemical.
Task-Specific PPE Protocols
The required level of PPE escalates with the potential for exposure. The following table outlines recommended PPE for common laboratory tasks.
Task
Eye/Face Protection
Hand Protection
Protective Clothing
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields (Goggles recommended)
Nitrile or butyl rubber gloves
Fully buttoned lab coat
Recommended to perform in a chemical fume hood or ventilated enclosure. If not feasible, an N95 respirator may be appropriate based on risk assessment.[7]
Chemical-resistant apron or coveralls over a lab coat[7]
Required if there is a risk of inhaling dust. Use an air-purifying respirator with organic vapor cartridges and a particulate pre-filter.[7][8]
Operational Plan: A Step-by-Step Guide to PPE Use
A disciplined approach to donning (putting on) and doffing (taking off) PPE is a self-validating system that prevents cross-contamination.
Donning Sequence:
Protective Clothing: Don your lab coat or coveralls, ensuring it is fully buttoned.
Respiratory Protection: If your risk assessment requires a respirator, perform a positive and negative pressure user seal check.
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
Gloves: Don the appropriate chemical-resistant gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat to prevent skin exposure.[8]
Doffing Sequence (The "Dirty-to-Clean" Principle):
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved fingers of the clean hand under the cuff of the remaining glove and peel it off, also inside out.
Protective Clothing: Unbutton your lab coat or apron, folding the contaminated exterior inwards as you remove it.
Eye and Face Protection: Remove the face shield and/or goggles.
Respiratory Protection: Remove your respirator last.
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the logical process for selecting appropriate PPE based on a task-specific risk assessment.